Mannosylhydrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123723-77-3 |
|---|---|
Molecular Formula |
C6H14N2O5 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
(3S,4S,5S,6R)-2-hydrazinyl-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C6H14N2O5/c7-8-6-5(12)4(11)3(10)2(1-9)13-6/h2-6,8-12H,1,7H2/t2-,3-,4+,5+,6?/m1/s1 |
InChI Key |
QDCGKSGKHZOMKB-QTVWNMPRSA-N |
SMILES |
C(C1C(C(C(C(O1)NN)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)NN)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)NN)O)O)O)O |
Synonyms |
mannosylhydrazine |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Mannosyl-Hydrazine Derivatives
Introduction
The term "mannosylhydrazine" does not refer to a standard, well-documented compound in chemical literature. However, it aptly describes a class of molecules known as mannose-hydrazine derivatives or glycosyl hydrazines, where a mannose sugar moiety is attached to a hydrazine or hydrazide backbone. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential therapeutic properties, including antifungal and antitumor activities. This guide provides a comprehensive overview of the synthesis, biological activity, and proposed mechanisms of action of mannosyl-hydrazine derivatives, with a focus on N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazides, a well-studied subclass.
Chemical Properties and Synthesis
Mannosyl-hydrazine derivatives are typically synthesized through the condensation reaction between a hydrazide and a monosaccharide, in this case, D-mannose. The resulting glycosylhydrazide can exist in equilibrium between a cyclic glycosylamine form and an acyclic Schiff base form.
Experimental Protocol: Synthesis of N-mannosyl-N′-(5-(4′-chlorophenyl)-2-furoyl)hydrazide
This protocol is based on the synthesis of N-glycosyl-N′-(5-substituted phenyl-2-furoyl) hydrazide derivatives.
Materials:
-
5-(4′-chlorophenyl)-2-furoyl hydrazide
-
D-mannose
-
Ethanol
Procedure:
-
Equimolar amounts of 5-(4′-chlorophenyl)-2-furoyl hydrazide and D-mannose are dissolved in ethanol.
-
The mixture is refluxed for a specified period.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent.
Structural Elucidation:
The structure of the synthesized compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. For N-mannosyl-N′-(5-(4′-chlorophenyl)-2-furoyl)hydrazide, 1H NMR spectroscopy is used to determine the anomeric configuration and the presence of cyclic or acyclic isomers. In the case of the D-mannose derivative, it has been shown to exist predominantly in the acyclic Schiff base form.[1]
Synthesis Workflow Diagram
References
Synthesis and Application of Mannosylhydrazine for Glycan Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of mannosylhydrazine and its application as a derivatization agent for the analysis of glycans. The information is intended for researchers, scientists, and professionals in the field of drug development who are engaged in glycomic studies. This document details the chemical synthesis, presents quantitative data in a structured format, and offers experimental protocols for the labeling and analysis of glycans.
Introduction to Glycan Analysis and Derivatization
Glycans, complex carbohydrates attached to proteins and lipids, play crucial roles in a myriad of biological processes, including cell-cell recognition, signaling, and immune responses. Consequently, the detailed structural and quantitative analysis of glycans is paramount in biomedical research and the development of therapeutic glycoproteins. A common challenge in glycan analysis by techniques such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) is their low ionization efficiency and lack of a chromophore for UV detection. Chemical derivatization of the reducing end of a glycan with a labeling agent can significantly enhance detection sensitivity. This compound, a hydrazine derivative of mannose, serves as a valuable tool for this purpose.
Synthesis of this compound
The synthesis of this compound involves the formation of a hydrazone from D-mannose and a hydrazine derivative. While a direct, one-step synthesis protocol from D-mannose and hydrazine hydrate is not extensively documented in readily available literature, the fundamental reaction is based on the condensation of the aldehyde group of the open-chain form of mannose with the amino group of hydrazine.
A related and well-documented reaction is the formation of hydrazones from sugars and substituted hydrazines, such as phenylhydrazine. The principles of this reaction can be adapted for the synthesis of this compound.
General Reaction Principle
D-mannose, in its open-chain form, possesses a reactive aldehyde group at the C1 position. This aldehyde reacts with the nucleophilic amino group of hydrazine in a condensation reaction to form a hydrazone, with the elimination of a water molecule.
General Reaction Scheme:
Due to the lack of a specific protocol for the direct synthesis of this compound, a generalized procedure based on hydrazone formation is provided below. Researchers should optimize the reaction conditions for their specific needs.
Experimental Protocol: Synthesis of D-Mannose Hydrazone (General Procedure)
Materials:
-
D-Mannose
-
Hydrazine hydrate or Hydrazine dihydrochloride
-
Anhydrous ethanol or methanol
-
Glacial acetic acid (as catalyst, optional)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve D-mannose in a minimal amount of hot anhydrous ethanol or methanol in a round-bottom flask.
-
In a separate flask, prepare a solution of hydrazine hydrate or hydrazine dihydrochloride in anhydrous ethanol. An equimolar amount or a slight excess of hydrazine is typically used.
-
Slowly add the hydrazine solution to the D-mannose solution with constant stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The mannose hydrazone may precipitate out of the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Dry the purified this compound product under vacuum.
-
Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.
Application of this compound in Glycan Analysis
This compound can be used as a labeling reagent to derivatize glycans at their reducing end. This is particularly useful for glycans that have been released from glycoproteins, for example, by enzymatic digestion with PNGase F. The hydrazine moiety of this compound reacts with the aldehyde group of the released glycan to form a stable hydrazone linkage.
Workflow for Glycan Analysis using this compound Labeling
The overall workflow for analyzing N-glycans from a glycoprotein sample using this compound labeling is depicted below.
Experimental Protocol: Glycan Labeling with this compound
Materials:
-
Released glycan sample (dried)
-
This compound
-
Labeling solution (e.g., dimethyl sulfoxide (DMSO) and acetic acid)
-
Reducing agent (e.g., sodium cyanoborohydride)
-
Solid-phase extraction (SPE) cartridges (e.g., HILIC) for purification
Procedure:
-
To the dried glycan sample, add a solution of this compound in the labeling solution. The molar excess of the labeling reagent over the glycan should be optimized but is typically in the range of 10-50 fold.
-
Add the reducing agent to the mixture.
-
Incubate the reaction mixture at an elevated temperature (e.g., 65°C) for a defined period (e.g., 1-2 hours).
-
After incubation, cool the reaction mixture to room temperature.
-
Purify the labeled glycans from excess reagent and other reaction components using a suitable SPE protocol. HILIC-SPE is a common choice for this purpose.
-
Elute the labeled glycans from the SPE cartridge.
-
Dry the purified, labeled glycan sample and reconstitute it in a suitable solvent for LC-MS or HPLC analysis.
Data Presentation: Quantitative Comparison of Glycan Labeling Reagents
| Labeling Reagent | Principle | Detection Method | Relative MS Signal Enhancement (Neutral Glycans) | Remarks |
| 2-Aminobenzamide (2-AB) | Reductive Amination | Fluorescence, MS | Moderate | Well-established method, good for quantification with fluorescence. |
| Procainamide (ProA) | Reductive Amination | Fluorescence, MS | High | Provides good MS signal and fragmentation for structural analysis. |
| RapiFluor-MS (RFMS) | Rapid Tagging | Fluorescence, MS | Very High | Offers rapid labeling and high sensitivity in MS. |
| Permethylation | Chemical Derivatization | MS | High (especially for sialylated glycans) | Stabilizes sialic acids and improves ionization, but can be laborious. |
| This compound | Hydrazone Formation | MS | To be determined | Potentially offers a simple labeling strategy. |
Conclusion
This compound presents a potentially valuable tool for the derivatization of glycans in glycomic workflows. Its synthesis, based on the formation of a hydrazone from D-mannose, is chemically straightforward. The resulting labeled glycans are amenable to analysis by mass spectrometry and HPLC, with the expectation of enhanced detection sensitivity. This guide provides a foundational understanding of the synthesis and application of this compound. It is crucial for researchers to optimize the described protocols for their specific analytical needs and to perform a thorough characterization of the synthesized reagent and its performance in glycan analysis. Further studies are warranted to quantitatively benchmark this compound against other established labeling reagents.
The Advent of Mannosylhydrazine: A Glycosidic Journey in Drug Discovery
An In-depth Technical Guide on the Discovery, History, and Scientific Importance of Mannosylhydrazine
For Researchers, Scientists, and Drug Development Professionals
This whitepaper delves into the scientific narrative of this compound, a fascinating molecule at the intersection of carbohydrate chemistry and medicinal research. While not marked by a singular "eureka" moment, its emergence is a testament to the systematic exploration of glycosylhydrazides—a class of compounds with burgeoning potential in antifungal and antitumor applications. This guide will illuminate the synthesis, key experimental findings, and the biological significance of this compound and its derivatives, providing a comprehensive resource for professionals in the field.
Discovery and History: An Evolution of Glycoconjugate Chemistry
The story of this compound is intrinsically linked to the broader history of hydrazines and carbohydrate chemistry. Hydrazines, first synthesized in the late 19th century, have long been recognized for their reactive nature and diverse biological activities, from tuberculostatic to antidepressant effects[1][2]. The strategic combination of these reactive hydrazine moieties with sugars—fundamental building blocks of life—gave rise to the class of compounds known as glycosylhydrazides.
The "discovery" of this compound, therefore, was not a discrete event but rather a logical and anticipated step in the exploration of this chemical space. Early 21st-century research into novel bioactive compounds saw a surge in the synthesis of various glycosylhydrazide derivatives. Scientists hypothesized that attaching a sugar moiety, like mannose, to a hydrazide or hydrazone scaffold could enhance water solubility and modulate the biological activity of the parent molecule[3]. This led to the systematic synthesis of a variety of sugar-hydrazide conjugates, including those derived from glucose, galactose, and, of course, mannose. These explorations have solidified the importance of glycosylhydrazides as a promising avenue for the development of new therapeutic agents[1].
Physicochemical Properties and Characterization
While specific physicochemical data for unsubstituted this compound is not extensively documented in publicly available literature, its properties can be inferred from the general characteristics of glycosylhydrazides. These compounds typically exist as stable crystalline solids with good solubility in polar solvents like water and alcohols. Characterization is primarily achieved through standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the anomeric configuration of the mannose ring and the presence of the hydrazine linkage. In solution, glycosylhydrazides can exist as a mixture of cyclic (pyranose) and acyclic (hydrazone) tautomers, which can be distinguished by their unique NMR signals[4].
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the successful conjugation of mannose and the hydrazide moiety.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for O-H, N-H, and C=N (in the case of hydrazones) functional groups.
Synthesis of a this compound Derivative: A Detailed Protocol
The synthesis of this compound derivatives is typically achieved through a straightforward condensation reaction. The following protocol is adapted from the work of Cui et al. (2014) for the synthesis of N-mannosyl-N′-(5-(4-chlorophenyl)-2-furoyl)hydrazide[4].
Experimental Protocol: Synthesis of a this compound Derivative
Materials:
-
D-Mannose
-
5-(4-chlorophenyl)-2-furoyl hydrazide
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
A solution of 5-(4-chlorophenyl)-2-furoyl hydrazide (10 mmol) in ethanol (50 mL) is prepared.
-
To this solution, D-mannose (10 mmol) is added.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is refluxed for 4-6 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the final product.
Caption: Synthetic workflow for a this compound derivative.
Biological Activities and Potential Applications
The primary interest in this compound and its derivatives lies in their potential as therapeutic agents, particularly in the realms of antifungal and antitumor applications.
Antifungal Activity
Several studies have demonstrated the antifungal properties of glycosylhydrazide derivatives. The mannose-containing derivative synthesized by Cui et al. (2014), for instance, exhibited significant activity against various fungal strains.
Table 1: Antifungal Activity of a this compound Derivative (Compound III-3)
| Fungal Strain | Inhibition Rate at 50 µg/mL (%) |
| Phytophthora infestans | 75.3 |
| Alternaria alternata | 68.4 |
| Botrytis cinerea | 55.2 |
| Gibberella zeae | 45.1 |
| Fusarium oxysporum | 35.7 |
Data extracted from Cui et al. (2014)[4]
The proposed mechanism of antifungal action for some hydrazone derivatives involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. Some acylhydrazones have also been shown to target the synthesis of fungal sphingolipids.
Caption: Proposed antifungal mechanism of action for hydrazone derivatives.
Antitumor Activity
While the antitumor activity of the broader class of hydrazones is well-documented, specific data for this compound derivatives is less abundant. However, the introduction of a sugar moiety can influence the uptake of these compounds by cancer cells, potentially through glucose transporters. The general mechanism of action for some antitumor hydrazones involves the induction of apoptosis (programmed cell death) and the inhibition of cell proliferation. Further research is warranted to fully elucidate the anticancer potential of this compound and its analogues.
Future Directions and Conclusion
This compound and the wider class of glycosylhydrazides represent a promising frontier in medicinal chemistry. The straightforward synthesis, coupled with the potential for diverse biological activities, makes these compounds attractive candidates for further drug development. Future research should focus on:
-
The synthesis and screening of a broader library of this compound derivatives to establish clear structure-activity relationships.
-
In-depth mechanistic studies to elucidate the precise molecular targets and signaling pathways affected by these compounds.
-
Evaluation of their efficacy and safety in preclinical animal models.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy [mdpi.com]
- 3. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrazinolysis Products of Selected Sugar Lactones—Crystal Structure and Microbiological Activity - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on Hydrazone Derivatives in Drug Development: A Focus on Glycosylation for Targeted Delivery
A Note to the Reader: Comprehensive scientific literature specifically detailing the synthesis, biological activity, and signaling pathways of "mannosylhydrazine derivatives" as a distinct class is limited in the public domain. Therefore, this guide provides an in-depth overview of the broader, yet highly relevant, field of hydrazone derivatives in drug development. It incorporates the established principle of using mannose as a targeting moiety, a strategy that can be applied to hydrazone-linked therapeutics to create targeted drug delivery systems.
Introduction
Hydrazones are a versatile class of organic compounds characterized by the >C=N-NH-C(=O)- functional group. Their unique chemical properties have positioned them as a crucial scaffold in medicinal chemistry.[1][2] Hydrazone derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer effects.[3]
A particularly significant application of hydrazone chemistry is in the development of targeted drug delivery systems, most notably in antibody-drug conjugates (ADCs). The hydrazone linkage can serve as a cleavable linker, designed to be stable in the bloodstream's neutral pH but to hydrolyze and release a cytotoxic payload in the acidic environment of tumor cells' endosomes and lysosomes.[4][]
This guide explores the synthesis, biological activity, and application of hydrazone derivatives in drug development, with a special focus on the potential for using glycosylation—specifically with mannose—to achieve targeted delivery to specific cell types, such as cancer cells that overexpress mannose receptors.
Synthesis and Experimental Protocols
The synthesis of hydrazone derivatives is typically a straightforward process involving the condensation of a hydrazide with an aldehyde or a ketone.
General Experimental Protocol for the Synthesis of N-Acylhydrazones
This protocol describes a general method for the synthesis of N-acylhydrazones from a hydrazide and an aromatic aldehyde.
-
Dissolution of Reactants: The hydrazide (1 equivalent) is dissolved in a suitable solvent, such as ethanol or methanol.
-
Addition of Aldehyde: The substituted aromatic aldehyde (1 equivalent) is added to the solution.
-
Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the reaction mixture is cooled to room temperature. The resulting solid precipitate, the N-acylhydrazone, is collected by filtration.
-
Purification: The crude product is washed with a cold solvent (e.g., ethanol) and can be further purified by recrystallization to yield the final, pure compound.[6]
-
Characterization: The structure of the synthesized hydrazone is confirmed using spectroscopic methods such as FT-IR, NMR (¹H and ¹³C), and mass spectrometry.[6]
Biological Activity of Hydrazone Derivatives
Hydrazone derivatives have been extensively studied for their potential as therapeutic agents. The tables below summarize quantitative data for representative, non-mannosylated hydrazone compounds, illustrating their potent biological activities.
Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of Phenylhydrazone Derivatives
| Compound | Target | IC50 (µM) |
| 2a | hMAO-A | 0.342 |
| 2b | hMAO-A | 0.028 |
| Data sourced from a study on newly synthesized 1-substituted-2-phenylhydrazone derivatives as inhibitors of human MAO enzymes.[4] |
Table 2: Antimycobacterial Activity of Isonicotinoylhydrazones
| Compound | Target Organism | Activity (µg/mL) |
| 35 | M. tuberculosis H37Rv | Moderate |
| 50h | M. tuberculosis H37Rv ATCC 27294 | 1 |
| 50h | Clinical Isolates (sensitive) | 0.25-0.5 |
| 50h | Clinical Isolates (resistant) | 2-4 |
| Data from a review on the biological activities of hydrazone derivatives, showing activity against Mycobacterium tuberculosis.[1] |
Hydrazone Linkers in Targeted Drug Delivery
The development of cleavable linkers is a cornerstone of modern targeted therapies like ADCs. A well-designed linker must remain stable in systemic circulation to prevent premature drug release and its associated toxicity, yet efficiently cleave to release the potent payload once the therapeutic agent has reached its target.[][7]
Hydrazone linkers are a prominent class of pH-sensitive linkers. The first-generation ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[7] This linkage is relatively stable at the physiological pH of blood (~7.4) but is susceptible to hydrolysis in the more acidic environments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within cancer cells.[4]
Workflow for Antibody-Drug Conjugate (ADC) with a Hydrazone Linker
The following diagram illustrates the general mechanism of action for an ADC employing a hydrazone linker.
Caption: Workflow of an ADC with a pH-sensitive hydrazone linker.
The Role of Mannose in Targeted Delivery
Glycosylation, the attachment of sugar moieties, is a powerful strategy for enhancing the specificity of drug delivery. Mannose, a simple sugar, can be used to target the mannose receptor (CD206), which is overexpressed on the surface of various cancer cells (e.g., breast, prostate, and colon cancers) and certain immune cells like macrophages. By conjugating a mannose derivative to a drug or a drug-linker system, the therapeutic can be directed specifically to these cells, increasing its efficacy and reducing off-target effects.
While direct, extensive literature on "this compound" linkers is scarce, the principle of combining a mannose targeting moiety with a hydrazone-linked drug is a logical and promising strategy in drug development.
Mechanism of Hydrazone Cleavage and Drug Release
The cleavage of the hydrazone bond is an acid-catalyzed hydrolysis reaction. The lower pH in the endosomal and lysosomal compartments provides the necessary acidic environment to protonate the nitrogen atom of the hydrazone, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the C=N bond and the release of the drug.
Diagram of Acid-Catalyzed Hydrazone Hydrolysis
The following diagram illustrates the chemical mechanism of hydrazone cleavage in an acidic environment.
Caption: Mechanism of hydrazone linker cleavage in an acidic environment.
Conclusion
Hydrazone derivatives are a cornerstone of modern medicinal chemistry, offering a versatile platform for the development of novel therapeutics. Their application as pH-sensitive cleavable linkers in targeted drug delivery systems is particularly noteworthy, enabling the selective release of potent drugs within the acidic microenvironment of target cells. The integration of targeting moieties, such as mannose, with hydrazone-based drug conjugates represents a promising strategy for enhancing therapeutic specificity and efficacy. Further research into the synthesis and biological evaluation of glycosylated hydrazone derivatives is warranted to fully explore their potential in creating the next generation of targeted medicines.
References
- 1. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iscientific.org [iscientific.org]
- 4. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy | Semantic Scholar [semanticscholar.org]
- 7. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Principles of Mannosylhydrazine Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core theoretical principles governing the reactivity of mannosylhydrazine. This compound is a valuable tool in chemical biology and drug development, primarily utilized for the chemoselective ligation to carbonyl-containing molecules such as proteins, peptides, and small molecules. This document details its synthesis, reactivity, and applications, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.
Core Principles of this compound Reactivity
This compound's utility stems from the nucleophilic character of the hydrazine moiety, which readily reacts with electrophilic carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. This reaction is a cornerstone of bioconjugation due to its high selectivity and biocompatibility.
1.1. The Nucleophilic Nature of Hydrazine
The reactivity of the hydrazine group (-NH-NH₂) is enhanced by the "alpha effect," where the presence of a lone pair of electrons on the adjacent nitrogen atom increases the nucleophilicity of the reacting nitrogen. This makes hydrazine a more potent nucleophile than a simple amine of similar basicity.
1.2. Hydrazone Formation: A Reversible Condensation
The reaction between this compound and a carbonyl compound proceeds through a two-step mechanism:
-
Nucleophilic Addition: The terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: This intermediate then eliminates a molecule of water to form the stable C=N double bond of the hydrazone.
This reaction is generally reversible and its rate is pH-dependent. At neutral pH, the rate-limiting step is often the dehydration of the tetrahedral intermediate.[1][2] Acid catalysis can accelerate this step, but at very low pH, the hydrazine can be protonated, reducing its nucleophilicity and slowing the initial attack.[3]
Synthesis of this compound
While specific literature on the direct, large-scale synthesis of this compound is not abundant, a general and straightforward single-step method for producing glycosylhydrazides from unprotected sugars has been described.[4] This method can be adapted for the synthesis of this compound.
Conceptual Synthesis Pathway:
The synthesis involves the direct reaction of D-mannose with an excess of hydrazine hydrate. The reaction is typically performed in a suitable solvent, and the product can be purified by crystallization or chromatography.
Caption: Conceptual workflow for the synthesis of this compound from D-mannose.
Quantitative Data on Hydrazine Reactivity
Table 1: Second-Order Rate Constants for Hydrazone Formation with Various Hydrazines
| Hydrazine Derivative | Carbonyl Substrate | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
| Phenylhydrazine | Benzaldehyde | 7.4 | 0.13 | [2] |
| 2-Carboxyphenylhydrazine | Benzaldehyde | 7.4 | 1.13 | [2] |
| Hydrazine | Propanal (gas phase) | N/A | ~1 x 10⁻⁹ (cm³ molecule⁻¹ s⁻¹) | [5] |
Note: The data presented are for comparative purposes to illustrate the range of reactivity among different hydrazines. The reactivity of this compound is expected to be influenced by the steric and electronic effects of the mannose moiety.
Experimental Protocols
4.1. General Protocol for the Synthesis of a Glycosyl Hydrazide (Adapted for this compound)
This protocol is based on the general method described for the synthesis of glycosylhydrazides.[4]
-
Dissolution: Dissolve D-mannose in a minimal amount of a suitable solvent (e.g., a mixture of water and ethanol).
-
Reaction: Add a large excess of hydrazine hydrate to the solution.
-
Heating: Gently heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Solvent Removal: After the reaction is complete, remove the excess hydrazine and solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by silica gel chromatography.
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as NMR spectroscopy and mass spectrometry.
4.2. General Protocol for Bioconjugation of this compound to a Carbonyl-Containing Protein
This protocol provides a general workflow for the labeling of a protein that has been engineered or modified to contain an aldehyde or ketone group.
Caption: General experimental workflow for protein bioconjugation with this compound.
-
Buffer Exchange: Ensure the carbonyl-containing protein is in a suitable reaction buffer, typically a phosphate or acetate buffer at a pH between 5.5 and 7.4.
-
Reagent Preparation: Prepare a stock solution of this compound in the same buffer.
-
Reaction: Add a molar excess (e.g., 10- to 100-fold) of this compound to the protein solution.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C) for a period ranging from a few hours to overnight.
-
Purification: Remove the excess unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Analysis: Confirm the successful conjugation and determine the labeling efficiency using techniques such as SDS-PAGE, mass spectrometry, or specific binding assays if an antibody against the mannose moiety is available.
Signaling Pathways and Logical Relationships
At present, there is no direct evidence in the reviewed literature to suggest that this compound itself is involved in specific intracellular signaling pathways. Its primary role is as a synthetic tool for chemical biology and drug delivery, where the mannose moiety can be used for targeting specific mannose receptors on the surface of cells, such as macrophages and dendritic cells.
Targeting Logic:
The mannose receptor (CD206) is a C-type lectin receptor that recognizes terminal mannose residues on glycans. By conjugating a therapeutic or imaging agent to this compound and then to a carrier, this system can be used to target cells expressing the mannose receptor.
Caption: Logical diagram of mannose receptor-mediated targeting using a this compound conjugate.
Conclusion
This compound is a powerful reagent for the chemoselective modification of carbonyl-containing molecules. Its reactivity is governed by the nucleophilic nature of the hydrazine group and the principles of hydrazone formation. While specific quantitative data for this compound remains an area for further investigation, the general principles of hydrazine chemistry provide a solid foundation for its application in bioconjugation, drug delivery, and glycan analysis. The ability to synthesize glycosylhydrazides from unprotected sugars opens up opportunities for the creation of a wide range of well-defined glycoconjugates for research and therapeutic purposes.
References
- 1. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A single-step method for the production of sugar hydrazides: intermediates for the chemoselective preparation of glycoconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-phase kinetics and mechanism of the reactions of protonated hydrazine with carbonyl compounds. Gas-phase hydrazone formation: kinetics and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
Monomethylhydrazine (MMH): A Technical Guide to Safe Handling and Emergency Procedures
Disclaimer: The following guide provides safety and handling information for monomethylhydrazine (MMH). The term "mannosylhydrazine" did not yield specific safety data in a comprehensive search. This guide is provided under the assumption that the user is interested in the safety protocols for a hydrazine-based compound, for which MMH serves as a well-documented example. Researchers and professionals working with any specific chemical, including any mannose-hydrazine derivatives, must consult the specific Safety Data Sheet (SDS) and relevant literature for that exact compound. The information below is not a substitute for a compound-specific risk assessment.
Executive Summary
Monomethylhydrazine (MMH) is a volatile and highly toxic chemical with extensive applications, notably as a rocket propellant. Its high reactivity and toxicity necessitate stringent safety and handling protocols to minimize exposure risks to researchers, scientists, and drug development professionals. This guide provides an in-depth overview of MMH's hazards, exposure limits, handling procedures, and emergency responses, based on available safety data.
Hazard Identification and Classification
MMH is classified as a hazardous substance with multiple risk factors. It is a flammable liquid and vapor. Acute exposure can be fatal if inhaled and is toxic if swallowed or in contact with skin. It causes severe skin burns and eye damage, and may provoke an allergic skin reaction. Furthermore, MMH is suspected of causing cancer and is very toxic to aquatic life with long-lasting effects.
GHS Hazard Statements:
-
H226: Flammable liquid and vapour.
-
H302: Harmful if swallowed.
-
H311: Toxic in contact with skin.
-
H314: Causes severe skin burns and eye damage.
-
H317: May cause an allergic skin reaction.
-
H330: Fatal if inhaled.
-
H350: May cause cancer.
-
H410: Very toxic to aquatic life with long lasting effects.
Quantitative Toxicity Data
The toxicity of MMH has been evaluated in various animal models. The following tables summarize the key quantitative data on its acute toxicity.
| Toxicity Data | Value | Species | Route | Reference |
| LD50 | 15 mg/kg | Cat | Intraperitoneal | |
| CD50 | 7 mg/kg | Cat | Intraperitoneal | |
| Acute Toxicity Estimate | 403.08 mg/kg | Not Specified | Oral |
| 1-Hour LC50 Values | Concentration (ppm) | Species | Reference |
| 162 | Rhesus Monkeys | ||
| 82 | Squirrel Monkeys | ||
| 96 | Beagle Dogs | ||
| 244 | Rats | ||
| 122 | Mice | ||
| 991 | Hamsters |
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the high toxicity and reactivity of MMH, all work should be conducted in a designated area with appropriate engineering controls and personal protective equipment.
Engineering Controls
-
Ventilation: Work with MMH must be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Hand Protection: Wear chemically resistant gloves (e.g., Butyl rubber, Viton®).
-
Eye/Face Protection: Use chemical safety goggles and a face shield.
-
Skin and Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are mandatory. For tasks with a high risk of splashing, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If working outside of a fume hood or in case of ventilation failure, a self-contained breathing apparatus (SCBA) is required.
General Handling Procedures
-
Preparation: Before starting any work, ensure all necessary safety equipment is in place and functional. Have emergency contact numbers readily available.
-
Dispensing: When transferring MMH, use a syringe or a cannula technique to minimize exposure to air.
-
Spills: In the event of a small spill within the fume hood, absorb the material with a non-combustible absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and follow emergency procedures.
-
Waste Disposal: Dispose of all MMH-contaminated waste as hazardous waste in accordance with local, state, and federal regulations. This includes contaminated labware, PPE, and absorbent materials.
Storage and Incompatibility
-
Storage Conditions: Store MMH in a cool, dry, well-ventilated area, away from sources of ignition. The recommended storage temperature is between 10°C and 25°C. Keep containers tightly closed.
-
Incompatible Materials: MMH is incompatible with strong oxidizing agents (e.g., hydrogen peroxide, nitrogen tetroxide), which can lead to spontaneous ignition. It is also incompatible with acids and metals.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water and give them two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Visualized Workflows and Safety Protocols
The following diagrams illustrate key workflows and logical relationships for the safe handling of monomethylhydrazine.
Caption: Experimental Workflow for Handling Monomethylhydrazine.
Caption: Spill Response Decision Tree.
Caption: First Aid Procedures for MMH Exposure.
The Chemistry of Mannosylhydrazine: A Foundational Guide for Researchers
Introduction
Mannosylhydrazine is a hydrazine derivative of mannose, a sugar monomer crucial in various biological processes, including protein glycosylation. The chemistry of this compound and other glycosylhydrazines is fundamental to the field of glycobiology and plays a significant role in the analysis of glycoproteins and the development of novel bioconjugation techniques and therapeutics. This technical guide provides an in-depth overview of the core principles of this compound chemistry, focusing on its synthesis, reactivity, and the experimental protocols for its preparation and use. This document is intended for researchers, scientists, and drug development professionals working in the fields of glycobiology, proteomics, and medicinal chemistry.
Synthesis of this compound
The primary method for the synthesis of this compound is through the hydrazinolysis of mannose-containing polysaccharides (mannans) or glycoproteins. Hydrazinolysis is a chemical process that uses hydrazine (N₂H₄) to cleave amide bonds. In the context of glycoproteins, this reaction is widely used to release N-linked and O-linked glycans from the peptide backbone.
The reaction proceeds by the nucleophilic attack of hydrazine on the carbonyl carbon of the amide linkage between the anomeric carbon of the sugar (in this case, mannose) and the side chain of an asparagine residue (for N-linked glycans). This results in the formation of a glycosylhydrazine and the corresponding peptide with an amino group where the glycan was attached.
A key advantage of hydrazinolysis is its ability to release glycans with a free reducing terminus in the form of a hydrazide, which can then be used for further derivatization or analysis.[1][2] The yield of released glycans can be very high, often exceeding 98% under optimized conditions that minimize degradation.[1]
Reaction Mechanism: Hydrazinolysis of a Mannosidic Linkage
The diagram below illustrates the general mechanism for the release of a mannosylglycan from a glycoprotein via hydrazinolysis.
Caption: General workflow for the synthesis of this compound via hydrazinolysis.
Chemical Reactivity of this compound
The chemical reactivity of this compound is dominated by the nucleophilicity of the hydrazine moiety and the inherent chemistry of the mannose sugar. The most significant reaction is the formation of hydrazones with aldehydes and ketones.
Mannose, like other aldoses, exists in equilibrium between its cyclic hemiacetal form and its open-chain aldehyde form. The free aldehyde in the open-chain form readily reacts with the terminal amino group of this compound (or any hydrazine derivative) to form a stable hydrazone linkage (a C=N double bond). This reaction is a cornerstone of many bioconjugation strategies.
Reaction Mechanism: Hydrazone Formation
The following diagram illustrates the reaction between the open-chain aldehyde form of mannose and a generic hydrazine to form a mannosylhydrazone.
Caption: Reaction of open-chain mannose with a hydrazine to form a hydrazone.
Experimental Protocols
Detailed experimental protocols are crucial for the successful synthesis and application of this compound. The following are adapted from established methods for the release of N-glycans from glycoproteins.[3][4][5]
Protocol 1: Hydrazinolysis using Hydrazine Monohydrate
This protocol is a safer alternative to using anhydrous hydrazine.
Materials:
-
Lyophilized glycoprotein or mannan (e.g., 2 mg)
-
Hydrazine monohydrate
-
Saturated sodium bicarbonate solution
-
Acetic anhydride
-
Dowex 50W-X2 (H⁺ form) resin
-
Screw-cap reaction vials
Procedure:
-
Place the lyophilized sample at the bottom of a screw-cap reaction vial.
-
Add 200 µL of hydrazine monohydrate to the vial.
-
Mix thoroughly to ensure the sample is fully suspended.
-
After cooling, remove the hydrazine monohydrate under vacuum using a rotary pump connected to a cold trap.
-
Re-N-acetylation: a. To the dried residue, add 0.2 mL of saturated sodium bicarbonate solution and 16 µL of acetic anhydride at 0°C and stir for 5 minutes.[4][5] b. Add another 0.2 mL of saturated sodium bicarbonate solution and 16 µL of acetic anhydride and continue stirring at 0°C for 30 minutes.[4][5]
-
Desalting: a. Add approximately 1 g of Dowex 50W-X2 (H⁺ form) resin to the reaction mixture.[4][5] b. Pour the mixture into a small column and wash with 5 column volumes of water.
-
Combine the eluate and washings, concentrate under vacuum, and lyophilize to obtain the this compound-containing glycan mixture.
Protocol 2: Hydrazinolysis using Anhydrous Hydrazine
This protocol uses anhydrous hydrazine and requires stringent safety precautions due to its toxicity and explosiveness.
Materials:
-
Thoroughly dried glycoprotein or glycopeptide sample
-
Anhydrous hydrazine (H1 Cleavage Reagent)
-
Re-N-acetylation buffer and reagent
-
Dry nitrogen or argon gas
Procedure:
-
Place the thoroughly dried sample in a reaction vial.
-
In a dry environment (e.g., a glove box), add 60 µL of anhydrous hydrazine to each sample.
-
Optional: Overlay the sample with dry nitrogen or argon and cap the vial tightly.
-
Incubate at a selected temperature and time (e.g., 100°C for 10 hours for N-glycan release).[4]
-
Remove the hydrazine under vacuum.
-
Proceed with re-N-acetylation and desalting as described in Protocol 1.
Data Presentation
The following table summarizes key quantitative data related to the synthesis of glycosylhydrazines via hydrazinolysis.
| Parameter | Value/Range | Notes | Reference |
| Reaction Temperature | 60°C - 100°C | Lower temperatures (60°C) are used for O-glycan release, while higher temperatures (90-100°C) are for N-glycan release. | [1][4] |
| Reaction Time | 4 - 10 hours | Shorter times for O-glycans, longer for N-glycans. | [1][4] |
| Typical Yield | >95% | Optimized conditions with minimal "peeling" (degradation of the reducing end). | [1] |
| Key Reagents | Hydrazine monohydrate or anhydrous hydrazine, Acetic anhydride, Saturated NaHCO₃ | Hydrazine monohydrate is a safer alternative to anhydrous hydrazine. | [3][5][6] |
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy:
-
Anomeric Proton (H-1): A characteristic signal in the downfield region (δ 4.5-5.5 ppm), likely appearing as a doublet. The coupling constant would indicate the α or β configuration.
-
Sugar Ring Protons (H-2 to H-6): A complex multiplet region between δ 3.0 and 4.5 ppm.
-
Hydrazidic Protons (-NH-NH₂): Broad signals that may be exchangeable with D₂O. The chemical shift of hydrazidic protons can vary but is often found in the δ 3.0-5.0 ppm region.
Mass Spectrometry:
-
Expected Mass: The molecular weight of this compound (C₆H₁₄N₂O₅) is 194.18 g/mol .
-
Fragmentation Pattern: In MS/MS analysis, characteristic fragmentation patterns would involve the loss of water, ammonia, and cleavage of the sugar ring, which can be used to confirm the structure.
Visualization of Experimental Workflow
The following diagram outlines the complete experimental workflow from a glycoprotein sample to purified this compound-terminated glycans.
Caption: Workflow for the preparation of this compound-terminated glycans.
References
- 1. researchgate.net [researchgate.net]
- 2. Suppression of peeling during the release of O-glycans by hydrazinolysis [agris.fao.org]
- 3. Hydrazinolysis using hydrazine monohydrate reducing sugar chains - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. [Release of N-glycans by hydrazinolysis]:Glycoscience Protocol Online Database [jcggdb.jp]
- 5. [Hydrazinolysis using hydrazine monohydrate]:Glycoscience Protocol Online Database [jcggdb.jp]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-Glycan Labeling using Hydrazide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analysis of N-linked glycans is a critical aspect of biopharmaceutical development and biological research, as glycosylation significantly impacts protein function, stability, and immunogenicity.[1][2] To facilitate sensitive and accurate detection of N-glycans by methods such as high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS), a derivatization step is typically required.[3][4] This involves labeling the reducing end of the released glycans with a tag that can be a chromophore, a fluorophore, or a charged group to enhance detection.[3] Hydrazide-based labeling is a common and effective method that targets the aldehyde group present at the reducing end of the glycan, forming a stable hydrazone linkage.[4] This document provides a detailed protocol for the labeling of N-glycans using a representative hydrazide-based chemistry approach, followed by purification and preparation for analysis.
Principle of the Method
The workflow for N-glycan analysis generally involves the enzymatic release of glycans from the glycoprotein, followed by labeling of the released glycans, purification of the labeled glycans, and finally, analysis by chromatography or mass spectrometry.[2][5] The labeling reaction described here utilizes a hydrazide-containing reagent which nucleophilically attacks the aldehyde group of the open-ring form of the reducing end of the N-glycan. This reaction results in the formation of a stable hydrazone, covalently attaching the label to the glycan. This derivatization enhances the sensitivity of detection in downstream analytical techniques.[4]
Experimental Workflow Overview
The overall experimental workflow for N-glycan labeling using hydrazide chemistry is depicted below. It begins with the release of N-glycans from the glycoprotein, followed by the labeling reaction and subsequent purification of the labeled glycans.
Caption: Experimental workflow for N-glycan labeling and analysis.
Detailed Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol describes the enzymatic release of N-glycans from a glycoprotein sample using PNGase F.
Materials:
-
Glycoprotein sample (20-500 µg)
-
Denaturation Buffer: 0.6 M TRIS buffer, pH 8.5
-
Dithiothreitol (DTT) solution: 2 mg/mL in Denaturation Buffer (prepare fresh)
-
Iodoacetamide (IAA) solution: 12 mg/mL in Denaturation Buffer (prepare fresh)
-
Ammonium bicarbonate buffer: 50 mM, pH 7.8
-
PNGase F (e.g., New England Biolabs, #P0704)
-
C18 Sep-Pak column (e.g., Waters, #WAT054955)
-
Solvents for C18 cleanup: Methanol, 5% acetic acid, 1-propanol
Procedure:
-
Lyophilize 20-500 µg of the purified glycoprotein.
-
Resuspend the dried sample in 0.5 mL of the fresh DTT solution and incubate at 50°C for 1 hour to reduce disulfide bonds.[6]
-
Cool the sample to room temperature and add 0.5 mL of the fresh IAA solution. Incubate in the dark at room temperature for 1 hour to alkylate the free thiols.[6]
-
Dialyze the sample against 50 mM ammonium bicarbonate at 4°C for 16-24 hours, with three buffer changes.[6]
-
Lyophilize the dialyzed sample.
-
Resuspend the dried glycopeptides in 200 µL of 50 mM ammonium bicarbonate.
-
Add 2 µL of PNGase F and incubate at 37°C for 4 hours.[6] For complete deglycosylation, an additional 3 µL of PNGase F can be added for an overnight incubation (12-16 hours) at 37°C.[6]
-
Stop the reaction by adding 2 drops of 5% acetic acid.[6]
-
Condition a C18 Sep-Pak column with methanol, 5% acetic acid, 1-propanol, and finally 5% acetic acid.[6]
-
Load the PNGase F-digested sample onto the conditioned C18 column and collect the flow-through, which contains the released N-glycans.[6]
-
Wash the column with 4 mL of 5% acetic acid and collect the wash fractions.[6]
-
Pool the flow-through and wash fractions and lyophilize the sample to obtain the purified N-glycans.[6]
Protocol 2: N-Glycan Labeling with a Hydrazide Reagent
This protocol is a representative procedure for labeling the released N-glycans with a hydrazide-containing tag.
Materials:
-
Lyophilized N-glycans from Protocol 1
-
Hydrazide labeling reagent (e.g., Girard's T reagent for a charged tag)
-
Labeling solution: Prepare a solution of the hydrazide reagent in a mixture of methanol and acetic acid. A typical concentration is 0.1 µg/µL of the labeling reagent in a 55:45 (v/v) methanol:acetic acid solution.[7]
-
Incubation oven or heating block
-
Vacuum concentrator
Procedure:
-
Resuspend the dried, released N-glycans in the labeling solution. The volume will depend on the amount of starting material; for glycans from 250 µg of protein, 100 µL of labeling solution can be used.[7]
-
Incubate the mixture at 37°C for 1.75 hours to facilitate the formation of the hydrazone linkage.[7] Note: Optimal incubation times and temperatures may vary depending on the specific hydrazide reagent and should be optimized.
-
After incubation, quench the reaction by drying the sample to completion in a vacuum concentrator at 55°C.[7]
-
The dried, labeled glycans can be stored at -20°C until purification.[7]
Protocol 3: Purification of Labeled N-Glycans
This protocol describes the purification of the labeled N-glycans from the excess labeling reagent and other reaction components using solid-phase extraction (SPE).
Materials:
-
Dried, labeled N-glycans from Protocol 2
-
SPE cartridges (e.g., GlykoClean G cartridge or similar graphitized carbon cartridges)
-
Acetonitrile
-
Deionized water
-
96% acetonitrile solution
Procedure:
-
Resuspend the dried, labeled glycans in an appropriate volume of deionized water.
-
Pre-equilibrate the SPE cartridge by washing with 3 mL of deionized water, followed by 3 mL of acetonitrile, and then 3 mL of 96% acetonitrile.[8]
-
Add the resuspended labeled glycans to the pre-equilibrated column.
-
Wash the column with 96% acetonitrile to remove the excess, hydrophobic labeling reagent.[8]
-
Elute the more polar, labeled glycans with 5 mL of deionized water into a clean collection tube.[8]
-
Lyophilize the eluted sample to obtain the purified, labeled N-glycans.
-
The purified sample is now ready for analysis by LC-MS or HPLC-FLD.
Data Presentation
The efficiency and utility of N-glycan labeling protocols can be compared based on several quantitative parameters. The following table summarizes key performance metrics for different labeling strategies, providing a basis for comparison.
| Labeling Reagent/Method | Reaction Time | Reaction Temperature | MS Sensitivity | Fluorescence Sensitivity | Notes |
| 2-Aminobenzamide (2-AB) | 2-3 hours | 60-65 °C | Moderate | Good | A widely used fluorescent label for HPLC and CE.[3][8] |
| 2-Aminoanthranilic acid (2-AA) | 2 hours | 60 °C | Good | Good | Provides good fluorescence and MS signal.[3] |
| Procainamide | 1-2 hours | 65 °C | Excellent | Moderate | Offers superior sensitivity in positive mode MS.[2] |
| InstantPC™ | ~1 min | Room Temp. | High | High | A rapid labeling agent with high sensitivity.[1] |
| Hydrazide Labeling | 1-2 hours | 37-60 °C | Good | Dependent on tag | Provides a stable linkage; sensitivity depends on the specific hydrazide tag used.[4][7] |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the chemical principle of hydrazide labeling of N-glycans.
Caption: Chemical principle of hydrazide labeling of N-glycans.
Conclusion
The described protocols provide a comprehensive guide for the release, labeling, and purification of N-glycans from glycoprotein samples using a hydrazide-based chemistry approach. While specific reagents named "mannosylhydrazine" were not detailed in the surveyed literature, the principles and steps outlined here are representative of hydrazide labeling workflows for glycan analysis. The choice of a specific labeling reagent will depend on the downstream analytical method and the desired sensitivity. Careful execution of these steps is crucial for obtaining high-quality data for the characterization of protein glycosylation in research and biopharmaceutical development.
References
- 1. A rapid method for relative quantification of N-glycans from a therapeutic monoclonal antibody during trastuzumab biosimilar development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycan Labeling - Creative Biolabs [creative-biolabs.com]
- 5. Small scale affinity purification and high sensitivity reversed phase nanoLC-MS N-glycan characterization of mAbs and fusion proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycoprotein N-glycan preparation for MS analysis | National Center for Functional Glycomics (NCFG) [research.bidmc.org]
- 7. Enhanced Protocol for Quantitative N-linked Glycomics Analysis Using Individuality Normalization when Labeling with Isotopic Glycan Hydrazide Tags (INLIGHT)™ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for O-Glycan Analysis using Chemical Release and Fluorescent Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Analysis of O-linked glycosylation is a critical aspect of protein characterization, particularly in the development of biotherapeutics, as it can significantly impact protein folding, stability, immunogenicity, and function. Unlike N-glycans, which can be enzymatically released, O-glycans are typically cleaved from the protein backbone by chemical methods. This document provides a detailed guide to the analysis of O-glycans, focusing on their release by hydrazinolysis, subsequent fluorescent labeling, and analytical characterization.
While the user's query specified "mannosylhydrazine," it is important to clarify that This compound is not a standard or recognized reagent for O-glycan analysis . The established and widely used method for releasing O-glycans with a free reducing terminus for labeling is hydrazinolysis , which utilizes hydrazine. This application note will, therefore, focus on the principles and protocols of hydrazinolysis-based O-glycan analysis.
Principle of O-Glycan Release by Hydrazinolysis
Hydrazinolysis is a chemical method that cleaves the O-glycosidic bond between the sugar and the serine or threonine residue on the protein backbone. This process yields intact O-glycans with a free reducing terminus, which is essential for subsequent fluorescent labeling. The reaction is typically carried out using anhydrous hydrazine at elevated temperatures.
A significant challenge in hydrazinolysis is the potential for a side reaction known as "peeling," where the released glycan undergoes degradation from the reducing end.[1][2] This can lead to an inaccurate representation of the glycan profile. Various strategies have been developed to minimize peeling, such as the addition of acidic buffers or chelating agents like EDTA during sample preparation.[1][2]
Experimental Workflow for O-Glycan Analysis
The overall workflow for O-glycan analysis using hydrazinolysis and fluorescent labeling involves several key steps:
-
Glycoprotein Preparation: The protein sample is purified and buffer-exchanged to remove any interfering substances.
-
O-Glycan Release by Hydrazinolysis: The glycoprotein is treated with hydrazine to release the O-glycans.
-
Fluorescent Labeling: The released O-glycans are labeled with a fluorescent tag, such as 2-aminobenzamide (2-AB), at their reducing terminus.
-
Purification of Labeled Glycans: Excess labeling reagent and other impurities are removed.
-
Analytical Separation and Detection: The labeled glycans are separated and quantified, typically using Hydrophilic Interaction Liquid Chromatography with Fluorescence and Mass Spectrometry detection (HILIC-FLR-MS).
Caption: A high-level overview of the experimental workflow for O-glycan analysis.
Detailed Experimental Protocols
Protocol 1: O-Glycan Release by Hydrazinolysis
Materials:
-
Glycoprotein sample (lyophilized, 10-100 µg)
-
Anhydrous hydrazine
-
0.1% Trifluoroacetic acid (TFA) or 100 mM EDTA solution (for optional pre-treatment to reduce peeling)
-
Reacti-Vials™ or similar reaction vials
-
Vacuum centrifuge
-
Heating block
Procedure:
-
Sample Preparation:
-
If the sample is in solution, it should be buffer-exchanged into water or a volatile buffer and then lyophilized in a reaction vial.
-
To minimize peeling, consider pre-washing the lyophilized sample with 0.1% TFA or 100 mM EDTA. Add the solution, vortex, centrifuge, and carefully remove the supernatant. Repeat this wash step. Finally, thoroughly dry the sample under vacuum.[1]
-
-
Hydrazinolysis:
-
Caution: Anhydrous hydrazine is highly toxic and corrosive. Handle it in a fume hood with appropriate personal protective equipment.
-
Add 50-100 µL of anhydrous hydrazine to the dried glycoprotein sample in the reaction vial.
-
Seal the vial tightly and incubate at 60°C for 4-6 hours in a heating block.[3]
-
-
Removal of Hydrazine:
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood and remove the hydrazine by evaporation under a stream of nitrogen or by using a vacuum centrifuge.
-
Protocol 2: Fluorescent Labeling with 2-Aminobenzamide (2-AB)
Materials:
-
Dried, released O-glycans
-
2-Aminobenzamide (2-AB) labeling solution (e.g., 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of glacial acetic acid and DMSO)[4]
-
Heating block or oven
Procedure:
-
Labeling Reaction:
-
To the dried O-glycans, add 5-10 µL of the 2-AB labeling solution.
-
Ensure the solution is in contact with the sample at the bottom of the vial.
-
Seal the vial and incubate at 65°C for 2 hours.[5]
-
-
Post-Labeling Cleanup:
-
After incubation, the labeled glycans need to be purified to remove excess 2-AB and other reaction components. This is typically done using solid-phase extraction (SPE) with a graphitized carbon or HILIC-based cartridge. Follow the manufacturer's instructions for the specific SPE cartridge.
-
Data Presentation and Quantitative Analysis
The primary output of this analysis is a chromatogram from the HILIC separation, where each peak corresponds to a different glycan structure. The fluorescence detector provides quantitative information based on the peak area, while the mass spectrometer provides the mass of the glycan, which aids in its identification.
Table 1: Comparison of O-Glycan Release Methods
| Method | Principle | Advantages | Disadvantages | Typical Peeling (%) |
| Hydrazinolysis | Chemical cleavage with hydrazine | Releases intact glycans with a free reducing end, suitable for labeling. | Can cause "peeling" of the glycan; uses toxic reagents. | 5-58% (can be reduced with pre-treatment)[6] |
| β-elimination (reductive) | Alkaline release with a reducing agent | Minimizes peeling. | The reducing end is modified, preventing fluorescent labeling. | Low |
| β-elimination (non-reductive) | Alkaline release without a reducing agent | Allows for subsequent labeling. | Can lead to significant peeling and other side reactions. | High |
Table 2: Effect of Pre-treatment on Peeling during Hydrazinolysis of Fetuin O-Glycans
| Pre-treatment | Relative Abundance of Peeled Product (%) | Reference |
| No wash | 58 | [6] |
| Water wash | 36 | [6] |
| 0.1 M PBS wash | 45 | [6] |
| 0.1% TFA wash | ~10-20 | [6] |
| 100 mM EDTA wash | ~10-20 | [7] |
Signaling Pathways and Logical Relationships
The analysis of O-glycans is a direct biochemical investigation and does not typically involve the study of signaling pathways in the same way as cell biology experiments. However, the logical relationship between the experimental steps is crucial for successful analysis.
References
- 1. Suppression of peeling during the release of O-glycans by hydrazinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. ludger.com [ludger.com]
Application Notes and Protocols for HPLC Analysis of Mannosylhydrazine-Labeled Glycans
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and therapeutic efficacy of proteins.[1][2] Accurate and robust analytical methods for characterizing glycan profiles are therefore essential in drug development and biomedical research. High-Performance Liquid Chromatography (HPLC) coupled with fluorescent labeling is a cornerstone technique for quantitative glycan analysis.[3] This document provides detailed protocols for the analysis of glycans, with a specific focus on a theoretical approach using mannosylhydrazine as a labeling agent, alongside established, validated alternative methods.
Hydrazide-based labeling offers a specific way to derivatize the reducing end of glycans through the formation of a stable hydrazone linkage.[4] While specific protocols for this compound are not widely documented in peer-reviewed literature, this guide provides a plausible, representative protocol based on established principles of hydrazide chemistry. For comparative and validation purposes, a detailed protocol for the widely used 2-aminobenzamide (2-AB) labeling is also included.
I. Generalized Workflow for HPLC Glycan Analysis
The overall process for analyzing N-glycans from a glycoprotein therapeutic involves enzymatic release, fluorescent labeling, cleanup, and finally, separation and quantification by HPLC.
Caption: General workflow for N-glycan analysis.
II. Experimental Protocols
Protocol 1: N-Glycan Release from Glycoproteins
This protocol is a prerequisite for subsequent labeling procedures.
Materials:
-
Glycoprotein sample (e.g., monoclonal antibody)
-
Denaturing buffer (e.g., 5% SDS)
-
NP-40 (10% solution)
-
Peptide-N-Glycosidase F (PNGase F)
-
Reaction Buffer (e.g., 50 mM sodium phosphate, pH 7.5)
-
Incubator or water bath at 37°C
Procedure:
-
Denaturation: To 20 µg of glycoprotein in a microcentrifuge tube, add denaturing buffer to a final concentration of 0.5% SDS. Heat the sample at 95°C for 5 minutes.
-
Enzymatic Digestion: Cool the sample to room temperature. Add NP-40 to a final concentration of 1% to sequester the SDS. Add reaction buffer and 1-2 units of PNGase F.
-
Incubation: Incubate the reaction mixture at 37°C for a minimum of 4 hours, or overnight for complete deglycosylation.
-
Glycan Isolation: The released glycans can be separated from the protein backbone using several methods, including ethanol precipitation of the protein or solid-phase extraction (SPE) with a graphitized carbon cartridge.
Protocol 2: Glycan Labeling with this compound (Theoretical Protocol)
This protocol is a representative procedure for labeling released glycans with a hydrazine-based reagent. Optimization of reaction time, temperature, and reagent concentrations may be required.
Materials:
-
Dried, released glycan sample
-
This compound reagent
-
Labeling solution: Methanol and Acetic Acid (e.g., 3:1 v/v)
-
Incubator or heating block
-
Vacuum concentrator
Procedure:
-
Reagent Preparation: Prepare a 1 µg/µL solution of this compound in the methanol:acetic acid labeling solution.
-
Labeling Reaction: Reconstitute the dried glycan sample in the this compound solution. A typical reaction may use 20-50 µL of the reagent solution.
-
Incubation: Incubate the mixture at 60°C for 1-2 hours to form the hydrazone linkage.
-
Quenching and Drying: After incubation, cool the sample to room temperature. Dry the sample to completion in a vacuum concentrator to remove the labeling reagents.
-
Post-Labeling Cleanup: The dried, labeled glycans must be purified from excess this compound. This is typically achieved using a hydrophilic interaction liquid chromatography (HILIC) solid-phase extraction (SPE) plate or cartridge.
-
Equilibrate the HILIC SPE cartridge with 85% acetonitrile.
-
Dissolve the labeled glycan sample in a high-organic solvent (e.g., 85% acetonitrile/10% water/5% formic acid) and load it onto the cartridge.
-
Wash the cartridge with several volumes of 85% acetonitrile to remove the excess hydrophobic labeling reagent.
-
Elute the more hydrophilic labeled glycans with a low-organic, aqueous solvent (e.g., 50% acetonitrile or water with 0.1% formic acid).
-
-
Final Preparation: Dry the eluted, labeled glycans in a vacuum concentrator and reconstitute in the HPLC mobile phase starting condition (e.g., 80% acetonitrile) for injection.
Protocol 3: Glycan Labeling with 2-Aminobenzamide (2-AB) (Validated Alternative)
This is a widely used and well-documented method for fluorescently labeling glycans.[5]
Materials:
-
Dried, released glycan sample
-
2-AB labeling solution: 48 mg/mL 2-aminobenzamide in DMSO/acetic acid (70:30 v/v)
-
Reducing agent: 1 M sodium cyanoborohydride (NaBH₃CN) in DMSO
-
Heating block or incubator at 65°C
Procedure:
-
Reagent Preparation: Prepare the labeling and reducing agent solutions.
-
Labeling Reaction: To the dried glycan sample, add 5-10 µL of the 2-AB labeling solution and 5 µL of the reducing agent.
-
Incubation: Vortex the mixture and incubate at 65°C for 2 hours.[6]
-
Post-Labeling Cleanup: After incubation, the sample requires cleanup to remove excess 2-AB label and salts. This is typically performed using HILIC SPE, as described in Protocol 2, step 5.
-
Final Preparation: Dry the purified 2-AB labeled glycans and reconstitute in the appropriate solvent for HPLC injection.
III. HPLC Analysis
Instrumentation and Columns:
-
An HPLC or UHPLC system equipped with a fluorescence detector is required.
-
A HILIC-based column is the industry standard for separating labeled glycans.[3] These columns separate glycans based on their hydrophilicity.
Typical HPLC Conditions:
-
Column: HILIC Amide Column (e.g., 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 100 mM Ammonium Formate, pH 4.4
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from high organic (e.g., 80% B) to lower organic (e.g., 55-60% B) over 30-45 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 40 - 60°C
-
Fluorescence Detection (for 2-AB): Excitation: 330 nm, Emission: 420 nm
Caption: HPLC system workflow for labeled glycan analysis.
IV. Data Presentation
Quantitative analysis is performed by integrating the peak areas of the separated glycans in the chromatogram. The relative abundance of each glycan is expressed as a percentage of the total integrated area.
Table 1: Example Quantitative Data for this compound-Labeled N-Glycans from a Monoclonal Antibody
| Peak ID | Retention Time (min) | Peak Area | Relative Abundance (%) | Putative Glycan Structure |
| 1 | 15.2 | 1,250,000 | 5.0 | G0 |
| 2 | 16.8 | 15,000,000 | 60.0 | G0F |
| 3 | 18.1 | 6,250,000 | 25.0 | G1F |
| 4 | 19.5 | 2,000,000 | 8.0 | G2F |
| 5 | 21.0 | 500,000 | 2.0 | Man5 |
| Total | 25,000,000 | 100.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual retention times and relative abundances will vary depending on the glycoprotein sample, HPLC conditions, and labeling efficiency.
V. Applications in Drug Development
The precise characterization of glycan profiles is a regulatory requirement for many biotherapeutic drugs.
-
Batch-to-Batch Consistency: HPLC glycan analysis is crucial for ensuring the consistency of the manufacturing process.
-
Stability Studies: Changes in glycosylation patterns can be monitored under different storage conditions to assess the stability of a biotherapeutic.
-
Structure-Function Relationship: Understanding the glycan profile helps in elucidating its impact on the drug's efficacy, pharmacokinetics, and immunogenicity.[7]
-
Biosimilarity Studies: Glycan analysis is a key component in demonstrating the biosimilarity of a follow-on biologic to a reference product.
Conclusion
The HPLC analysis of fluorescently labeled glycans is a powerful and indispensable tool in the development and quality control of biotherapeutics. While this compound represents a potential labeling reagent based on established hydrazide chemistry, its application requires specific validation. The protocols provided herein offer a comprehensive guide, including a theoretical framework for hydrazine-based labeling and a validated protocol for the widely accepted 2-AB labeling method, enabling researchers to perform robust and reliable glycan analysis.
References
- 1. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. Direct Comparison of Derivatization Strategies for LC-MS/MS Analysis of N-Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Glycan analysis by reversible reaction to hydrazide beads and mass spectrometry. — Early Detection Research Network [edrn.nci.nih.gov]
- 5. Glycan labeling strategies and their use in identification and quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seamless Coupling of Chemical Glycan Release and Labeling for an Accelerated Protein N-Glycan Sample Preparation Workflow [mdpi.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Quantitative Proteomics Using Hydrazide-Based Glycoprotein Capture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation is a critical post-translational modification that plays a pivotal role in a myriad of biological processes, including cell signaling, adhesion, and immune response. Aberrant glycosylation is a hallmark of various diseases, most notably cancer, making the quantitative analysis of glycoproteins a fertile area for biomarker discovery and therapeutic development. This document provides a detailed overview and protocols for the quantitative analysis of glycoproteins using a robust method based on hydrazide chemistry for the selective enrichment of glycoproteins, followed by mass spectrometry-based quantification.
The core principle of this methodology lies in the specific covalent capture of glycoproteins. The cis-diol groups present in the carbohydrate moieties of glycoproteins are first oxidized to aldehydes using sodium periodate. These aldehyde groups are then covalently coupled to a solid support functionalized with hydrazide groups, forming a stable hydrazone bond. This highly specific capture allows for the stringent washing and removal of non-glycosylated proteins, significantly reducing sample complexity. The enriched glycoproteins can then be subjected to on-bead digestion and the resulting glycopeptides can be isotopically labeled for quantitative analysis by mass spectrometry.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using hydrazide-based glycoprotein capture is a multi-step process that begins with sample preparation and culminates in data analysis. The key stages involve the oxidation of glycoprotein glycans, selective capture on a hydrazide resin, removal of non-glycosylated proteins, on-bead enzymatic digestion, stable isotope labeling of the resulting peptides, and finally, analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: High-level workflow for quantitative glycoproteomics.
Detailed Experimental Protocols
Protocol 1: Glycoprotein Capture using Hydrazide Resin
This protocol details the steps for the selective enrichment of glycoproteins from a complex protein mixture.
Materials:
-
Hydrazide resin (e.g., Bio-Rad Affi-Prep Hydrazide)
-
Coupling Buffer: 100 mM sodium acetate, 150 mM NaCl, pH 5.5
-
Oxidation Solution: 15 mM Sodium periodate (NaIO₄) in Coupling Buffer (prepare fresh and protect from light)
-
Washing Buffer A: 1.5 M NaCl
-
Washing Buffer B: 80% Acetonitrile
-
Denaturation/Digestion Buffer: 8 M Urea in 100 mM NH₄HCO₃
-
Trypsin (mass spectrometry grade)
-
PNGase F
Procedure:
-
Sample Preparation: Start with a protein extract from cells or tissues. Ensure the protein concentration is determined. Dilute the protein sample in Coupling Buffer.
-
Oxidation of Glycans: Add freshly prepared Oxidation Solution to the protein sample to a final concentration of 15 mM NaIO₄. Incubate for 1 hour at room temperature in the dark with gentle shaking.[1]
-
Removal of Excess Periodate: Remove the excess sodium periodate using a desalting column (e.g., PD-10) equilibrated with Coupling Buffer.
-
Glycoprotein Capture: Add the oxidized protein sample to the hydrazide resin. Incubate for 16-20 hours at room temperature with gentle end-over-end rotation.
-
Washing:
-
Wash the resin three times with Washing Buffer A.
-
Wash the resin three times with Washing Buffer B.
-
Wash the resin three times with 100 mM NH₄HCO₃.
-
-
On-Bead Digestion:
-
Resuspend the resin in Denaturation/Digestion Buffer and add trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate at 37°C overnight with shaking.
-
Collect the supernatant containing non-glycosylated peptides (if desired for a separate analysis).
-
-
Release of N-linked Glycopeptides:
-
Wash the resin extensively to remove non-glycosylated peptides.
-
Resuspend the resin in a suitable buffer (e.g., 50 mM NH₄HCO₃) and add PNGase F.
-
Incubate at 37°C for 16-20 hours to release the formerly N-linked glycopeptides.
-
Collect the supernatant containing the released glycopeptides.
-
Protocol 2: Quantitative Analysis using Stable Isotope Dimethyl Labeling
This protocol describes the on-bead dimethyl labeling of captured glycopeptides for relative quantification.
Materials:
-
Glycoprotein-bound hydrazide resin from Protocol 1
-
Triethylammonium bicarbonate (TEAB) buffer (e.g., 100 mM)
-
Light Formaldehyde (CH₂O) solution (e.g., 4% v/v)
-
Heavy Formaldehyde (¹³CD₂O) solution (e.g., 4% v/v)
-
Light Sodium Cyanoborohydride (NaBH₃CN) solution (e.g., 600 mM)
-
Heavy Sodium Cyanoborodeuteride (NaBD₃CN) solution (e.g., 600 mM)
-
Ammonia solution (e.g., 5% v/v)
-
Formic acid (e.g., 5% v/v)
Procedure:
-
On-Bead Digestion: Perform the on-bead tryptic digestion of the captured glycoproteins as described in Protocol 1, step 6.
-
Labeling:
-
Wash the resin with TEAB buffer.
-
For the "light" labeled sample, add the light formaldehyde solution and the light sodium cyanoborohydride solution.
-
For the "heavy" labeled sample, add the heavy formaldehyde solution and the heavy sodium cyanoborohydride solution.
-
Incubate for 1 hour at room temperature with gentle shaking.
-
-
Quenching: Quench the reaction by adding the ammonia solution.
-
Washing: Wash the resin to remove excess labeling reagents.
-
Sample Combination: Combine the "light" and "heavy" labeled resin samples.
-
Elution: Elute the labeled peptides from the resin using a suitable elution buffer (e.g., 50% acetonitrile, 0.1% formic acid).
-
LC-MS/MS Analysis: Analyze the combined peptide sample by LC-MS/MS. The relative quantification is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.
Data Presentation
The following table represents a hypothetical dataset demonstrating the type of quantitative results that can be obtained from a comparative glycoproteomic analysis of a cancer cell line versus a control, using the described methodology.
| Protein Accession | Gene Symbol | Protein Name | Fold Change (Cancer/Control) | p-value |
| P02768 | ALB | Serum albumin | 0.85 | 0.045 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 1.78 | 0.012 |
| P04217 | A1BG | Alpha-1B-glycoprotein | 2.54 | 0.003 |
| P02753 | LRG1 | Leucine-rich alpha-2-glycoprotein | 3.12 | 0.001 |
| P08603 | C4BPA | Complement component 4-binding protein alpha | 0.67 | 0.031 |
| Q96B26 | ITIH4 | Inter-alpha-trypsin inhibitor heavy chain H4 | 2.15 | 0.008 |
Application in Signaling Pathway Analysis: Integrin Signaling
Quantitative glycoproteomics is a powerful tool for investigating how changes in glycosylation impact cellular signaling pathways. For instance, alterations in the glycosylation of integrins, a family of cell adhesion receptors, are known to affect their function and downstream signaling, which can contribute to cancer progression.
Integrins are heterodimeric glycoproteins that mediate cell-matrix and cell-cell interactions. Their glycosylation status can influence ligand binding, receptor dimerization, and clustering, thereby modulating signaling cascades that control cell proliferation, migration, and survival.
Caption: Simplified Integrin Signaling Pathway.
By applying the quantitative glycoproteomics workflow, researchers can identify specific glycoproteins within the integrin signaling pathway that show altered abundance or glycosylation patterns in disease states. This can provide valuable insights into disease mechanisms and reveal potential therapeutic targets. For example, an increase in the abundance of a particular integrin subunit or a change in its glycan structure could lead to the hyperactivation of downstream pro-proliferative signals, which could be a target for therapeutic intervention.
References
Application Notes and Protocols for Fluorescent Labeling of Glycans with Mannosylhydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of protein glycosylation is a critical aspect of biopharmaceutical development, disease biomarker discovery, and fundamental glycobiology research. Glycans, complex carbohydrate structures attached to proteins and lipids, play pivotal roles in protein folding, stability, immunogenicity, and overall function. To facilitate their detection and quantification, glycans are typically released from their parent biomolecule and derivatized with a fluorescent label.
This document provides detailed protocols and application notes for the fluorescent labeling of glycans using mannosylhydrazine. This compound is a labeling reagent that incorporates a hydrazine group, which reacts with the reducing end of a glycan, and a mannose residue, which can enhance aqueous solubility and potentially serve as an affinity tag. The hydrazine moiety reacts with the aldehyde of the open-ring form of the glycan to form a stable hydrazone linkage, allowing for sensitive detection in downstream applications such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Principle of the Method
The fluorescent labeling of glycans with a this compound-dye conjugate is a two-step process that follows the enzymatic release of N-glycans from the glycoprotein. The core of the labeling strategy is the reaction between the aldehyde group of the glycan's reducing terminus and the hydrazide group of the labeling reagent.
First, N-glycans are enzymatically released from the glycoprotein using Peptide-N-Glycosidase F (PNGase F), which cleaves the bond between the innermost N-acetylglucosamine (GlcNAc) and the asparagine residue. Following release, the free glycans are labeled with a fluorescent dye that has been conjugated to this compound. This reaction forms a stable hydrazone bond. The labeled glycans are then purified to remove excess dye and other reaction components, making them ready for analysis by HPLC, Ultra-High-Performance Liquid Chromatography (UHPLC), or Mass Spectrometry.
Key Applications
-
Biopharmaceutical Characterization: Routine monitoring of N-glycan profiles of monoclonal antibodies and other therapeutic glycoproteins to ensure product consistency, efficacy, and safety.
-
Biomarker Discovery: Comparative glycomic studies between healthy and diseased states to identify potential glycan biomarkers for various conditions, including cancer and autoimmune disorders.
-
Glycobiology Research: Structural and functional analysis of glycans from a wide range of biological sources to understand their roles in cellular processes.
Experimental Protocols
I. Enzymatic Release of N-Glycans from Glycoproteins
This protocol describes the release of N-linked glycans from a glycoprotein sample using PNGase F.
Materials:
-
Glycoprotein sample (e.g., 100 µg of IgG)
-
Denaturation Buffer: 5% SDS, 1 M beta-mercaptoethanol
-
NP-40 Solution: 10% Nonidet P-40
-
N-Glycanase Buffer: 5X Reaction Buffer (e.g., 250 mM sodium phosphate, pH 7.5)
-
Peptide-N-Glycosidase F (PNGase F)
-
Nuclease-free water
Procedure:
-
Denaturation:
-
In a microcentrifuge tube, add up to 100 µg of the glycoprotein.
-
Add 1 µL of Denaturation Buffer and bring the total volume to 10 µL with nuclease-free water.
-
Mix gently and incubate at 100°C for 10 minutes.
-
-
Enzymatic Digestion:
-
After cooling the sample to room temperature, add 2 µL of N-Glycanase Buffer and 2 µL of NP-40 Solution.
-
Add 1 µL of PNGase F.
-
Mix gently and incubate at 37°C for 2 hours (or overnight for heavily glycosylated proteins).
-
-
Glycan Isolation:
-
The released glycans can be isolated from the deglycosylated protein using a solid-phase extraction (SPE) cartridge, such as a hydrophilic interaction liquid chromatography (HILIC) column.
-
II. Fluorescent Labeling of Released N-Glycans with this compound-Dye Conjugate
This protocol is based on the general principles of hydrazide labeling. A fluorescent dye pre-conjugated to this compound is used.
Materials:
-
Dried, released N-glycan sample
-
This compound-Fluorescent Dye Conjugate Solution (e.g., 50 mM in a suitable solvent like DMSO or water)
-
Labeling Buffer (e.g., 30% acetic acid in DMSO)
-
Nuclease-free water
Procedure:
-
Reagent Preparation:
-
Prepare the labeling solution by mixing the this compound-Fluorescent Dye Conjugate Solution and the Labeling Buffer. The optimal ratio should be determined experimentally, but a 1:1 (v/v) ratio is a good starting point.
-
-
Labeling Reaction:
-
Resuspend the dried glycan sample in 10 µL of the prepared labeling solution.
-
Ensure the sample is fully dissolved by gentle vortexing or pipetting.
-
Incubate the reaction mixture at 60°C for 1 hour in a heat block.
-
-
Purification of Labeled Glycans:
-
After the incubation, the sample must be purified to remove excess fluorescent label, which can interfere with subsequent analysis. HILIC-based solid-phase extraction (SPE) is a commonly used method.
-
Condition a HILIC SPE microplate or cartridge with an appropriate solvent (e.g., acetonitrile).
-
Load the labeling reaction mixture onto the SPE sorbent.
-
Wash the sorbent with a high percentage of organic solvent (e.g., 85% acetonitrile) to remove the excess hydrophobic dye.
-
Elute the labeled glycans with an aqueous solvent (e.g., nuclease-free water or a low percentage of organic solvent).
-
-
Sample Preparation for Analysis:
-
The eluted, labeled glycans can be dried down and reconstituted in a suitable solvent for HPLC or MS analysis.
-
Data Presentation
The performance of different fluorescent labeling reagents is often compared based on their fluorescence and mass spectrometry signal intensities. While specific data for this compound is not widely available in comparative studies, the following table illustrates how such data would be presented, using common commercially available labels as examples.
| Fluorescent Label | Labeling Chemistry | Relative Fluorescence Signal (Normalized to 2-AB) | Relative MS Signal (Normalized to 2-AB) |
| 2-Aminobenzamide (2-AB) | Reductive Amination | 1.0 | 1.0 |
| Procainamide | Reductive Amination | ~4.0 | ~2.0 |
| RapiFluor-MS | Rapid Tagging (NHS Carbamate) | ~1.5 | ~68.0 |
| This compound-Dye | Hydrazide Reaction | To be determined | To be determined |
Note: The values presented for 2-AB, Procainamide, and RapiFluor-MS are based on published comparative data and are for illustrative purposes. The performance of a this compound-based label would need to be experimentally determined.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from glycoprotein to the analysis of fluorescently labeled N-glycans.
Caption: Workflow for N-glycan labeling with this compound.
Chemical Reaction Pathway
This diagram shows the chemical reaction between the reducing end of a glycan and a this compound-dye conjugate.
Caption: this compound labeling reaction.
Conclusion
Fluorescent labeling of glycans is an indispensable technique in glycoanalysis. The use of this compound as a labeling reagent offers a reliable method for derivatizing released glycans for sensitive detection. The protocols and information provided herein serve as a comprehensive guide for researchers, scientists, and drug development professionals to implement this methodology in their workflows. As with any analytical method, optimization of reaction conditions may be necessary to achieve the best results for specific applications and sample types.
Applications of Hydrazine-Based Chemistry for Cell Surface Mannose Glycan Studies
Introduction
The study of cell surface glycans, or the "glycome," is a rapidly expanding field with significant implications for understanding cell-cell communication, immune responses, and disease pathogenesis. Mannose-containing glycans, in particular, play crucial roles in protein folding, immune cell trafficking, and pathogen recognition. While the specific reagent "mannosylhydrazine" is not widely documented in current literature for direct cell surface glycan analysis, the principles of hydrazine chemistry provide a powerful toolset for the selective labeling and quantification of cell surface glycans, including those containing mannose.
This application note details a methodology analogous to the concept of using a hydrazine-based probe to study mannose glycans. The approach involves the selective oxidation of cell surface mannose residues to create reactive aldehydes, followed by covalent labeling with a hydrazide-containing probe. This method allows for the subsequent detection, quantification, and visualization of mannose-containing glycoconjugates on live cells.
Principle of the Method
The core of this method is a two-step chemical process:
-
Selective Oxidation: Vicinal diols present on carbohydrate structures, such as the C2-C3 or C3-C4 diols of mannose, can be selectively oxidized using a mild oxidizing agent like sodium periodate (NaIO₄). This reaction cleaves the carbon-carbon bond and generates two aldehyde groups. By carefully controlling the reaction conditions (concentration of periodate, temperature, and incubation time), it is possible to preferentially oxidize certain sugar residues.
-
Hydrazide Ligation: The newly formed aldehydes serve as chemical handles for covalent ligation with a hydrazide-containing probe. The hydrazide group (-NH-NH₂) reacts specifically with the aldehyde group to form a stable hydrazone bond. A variety of hydrazide probes are commercially available, including those conjugated to biotin (for affinity purification) or fluorophores (for imaging and flow cytometry).
Application Notes
This technique offers several advantages for researchers in basic science and drug development:
-
Specific Labeling of Mannose-Containing Glycans: By optimizing the oxidation conditions, it is possible to achieve a degree of selectivity for mannose and other sialic acid-lacking terminal glycans.
-
Versatility of Detection: The use of different hydrazide probes allows for a wide range of downstream applications, including:
-
Fluorescence Microscopy: Visualization of mannose glycan distribution on the cell surface.
-
Flow Cytometry: Quantification of mannose expression levels across cell populations.[1]
-
Proteomics: Affinity purification of labeled glycoproteins for identification by mass spectrometry.
-
-
Live-Cell Compatibility: The labeling reaction can be performed on live cells under physiological conditions, enabling the study of dynamic glycan processes.
Experimental Protocols
Protocol 1: Fluorescent Labeling of Cell Surface Mannose-Containing Glycans for Microscopy and Flow Cytometry
Materials:
-
Cells of interest (e.g., mammalian cell line)
-
Phosphate-Buffered Saline (PBS), pH 6.5 and pH 7.4
-
Sodium periodate (NaIO₄)
-
Fluorescent hydrazide (e.g., Alexa Fluor 488 hydrazide)
-
Bovine Serum Albumin (BSA)
-
Cell culture medium
-
Microcentrifuge tubes
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
For adherent cells, detach using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Wash the cells twice with ice-cold PBS, pH 7.4, by centrifuging at 300 x g for 5 minutes and resuspending the pellet.
-
Count the cells and adjust the concentration to 1 x 10⁶ cells/mL in PBS, pH 7.4.
-
-
Oxidation of Cell Surface Glycans:
-
Resuspend the cell pellet in 100 µL of ice-cold PBS, pH 6.5.
-
Add 100 µL of a freshly prepared 2 mM sodium periodate solution in ice-cold PBS, pH 6.5 (final concentration 1 mM).
-
Incubate on ice in the dark for 15 minutes.
-
Quench the reaction by adding 1 mL of ice-cold PBS, pH 7.4, containing 1% BSA.
-
Centrifuge at 300 x g for 5 minutes at 4°C and discard the supernatant.
-
Wash the cells twice with 1 mL of ice-cold PBS, pH 7.4.
-
-
Fluorescent Labeling:
-
Resuspend the oxidized cells in 100 µL of PBS, pH 7.4, containing 50 µM of the fluorescent hydrazide probe.
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with 1 mL of PBS, pH 7.4, containing 1% BSA to remove unbound probe.
-
-
Analysis:
-
For Flow Cytometry: Resuspend the final cell pellet in 500 µL of PBS, pH 7.4, and analyze on a flow cytometer using the appropriate laser and filter set for the chosen fluorophore.
-
For Fluorescence Microscopy: Resuspend the final cell pellet in a suitable imaging buffer and mount on a microscope slide for visualization.
-
Protocol 2: Biotinylation of Cell Surface Mannose-Containing Glycoproteins for Affinity Purification and Proteomic Analysis
Materials:
-
Cells of interest
-
PBS, pH 6.5 and pH 7.4
-
Sodium periodate (NaIO₄)
-
Biotin hydrazide
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Cell Preparation and Oxidation: Follow steps 1 and 2 from Protocol 1.
-
Biotin Labeling:
-
Resuspend the oxidized cells in 100 µL of PBS, pH 7.4, containing 1 mM biotin hydrazide.
-
Incubate for 1.5 hours at room temperature.
-
Wash the cells three times with 1 mL of ice-cold PBS, pH 7.4.
-
-
Cell Lysis:
-
Resuspend the labeled cell pellet in an appropriate volume of ice-cold cell lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Affinity Purification:
-
Pre-wash streptavidin-agarose beads with lysis buffer.
-
Incubate the cell lysate with the streptavidin beads for 2 hours at 4°C with gentle rotation.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured glycoproteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the eluted proteins by SDS-PAGE and Coomassie staining or Western blotting using an anti-biotin antibody.
-
For proteomic identification, the eluted proteins can be subjected to in-gel trypsin digestion followed by LC-MS/MS analysis.
-
Data Presentation
Table 1: Quantitative Analysis of Cell Surface Mannose Glycans by Flow Cytometry
| Cell Line | Treatment | Mean Fluorescence Intensity (MFI) | % Positive Cells |
| HEK293 | Untreated Control | 150 ± 20 | 2.5% |
| HEK293 | Oxidized + Alexa Fluor 488 Hydrazide | 3500 ± 300 | 95.2% |
| Jurkat | Untreated Control | 200 ± 30 | 3.1% |
| Jurkat | Oxidized + Alexa Fluor 488 Hydrazide | 5200 ± 450 | 98.7% |
Table 2: Proteomic Identification of Biotinylated Glycoproteins
| Protein ID (UniProt) | Gene Name | Protein Name | Peptide Count |
| P02768 | ALB | Serum albumin | 25 |
| P01889 | HLA-A | HLA class I histocompatibility antigen, A-2 alpha chain | 18 |
| P04637 | TP53 | Cellular tumor antigen p53 | 12 |
| P10636-8 | CALR | Calreticulin | 10 |
Visualizations
References
Application Notes and Protocols: Mannosylhydrazine for In-Gel Glycoprotein Staining
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of mannosylhydrazine in the sensitive detection of glycoproteins in polyacrylamide gels. This method offers a specific means of identifying glycosylated proteins, which is crucial for research in cell signaling, disease biomarker discovery, and the development of therapeutic proteins.
Introduction
Glycosylation is a critical post-translational modification that affects protein folding, stability, and function. The ability to specifically detect glycoproteins in complex biological samples is therefore of significant interest. This compound-based staining is a chemoselective method that targets the carbohydrate moieties of glycoproteins. The principle of this technique is analogous to the well-established Periodic Acid-Schiff (PAS) stain. First, the cis-diol groups of the sugar residues on the glycoproteins are oxidized by periodic acid to generate reactive aldehyde groups. Subsequently, the hydrazine moiety of this compound covalently binds to these aldehyde groups, allowing for the specific labeling of glycoproteins. Depending on the nature of the this compound conjugate (e.g., linked to a fluorophore or an enzyme), this method can be adapted for various detection systems.
This protocol is based on established methods for glycoprotein staining using hydrazide derivatives, such as dansylhydrazine.[1][2]
Data Presentation
The sensitivity of glycoprotein staining can vary depending on the degree of glycosylation, the specific nature of the carbohydrate chains, and the detection method used. While specific quantitative data for this compound is not widely published, the following table provides a summary of expected performance based on analogous hydrazide-based staining methods like those using dansylhydrazine.
| Parameter | Typical Value | Glycoprotein Example | Reference |
| Detection Limit | 4-8 ng | Transferrin, α1-acid glycoprotein | [1] |
| Detection Limit (carbohydrate) | < 40 ng | Bandeiraea simplicifolia lectin | [2] |
| Staining Method | Fluorescent | Dansylhydrazine | [1][2] |
| Staining Method | Colorimetric (Magenta) | Schiff-based reagents | [3][4] |
Experimental Protocols
This section provides a detailed methodology for in-gel glycoprotein staining using this compound. The protocol is adapted from established procedures for glycoprotein detection.[2][3][4]
Materials
-
Polyacrylamide gel containing separated proteins
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid in ultrapure water
-
Washing Solution: 3% (v/v) acetic acid in ultrapure water
-
Oxidizing Solution: 1% (w/v) periodic acid in Washing Solution (prepare fresh)
-
This compound Staining Solution: (Concentration may need optimization, a starting point of 1-10 mM in a suitable buffer like PBS is recommended)
-
Reducing Solution: 0.5% (w/v) sodium borohydride in ultrapure water (prepare fresh)
-
Destaining Solution: 10% (v/v) isopropanol, 10% (v/v) acetic acid in ultrapure water
-
Positive Control: Horseradish Peroxidase or Ovalbumin (known glycoproteins)
-
Negative Control: Soybean Trypsin Inhibitor (a non-glycosylated protein)
Protocol for In-Gel Staining
-
Fixation: After electrophoresis, immerse the gel in Fixing Solution for 30 minutes with gentle agitation. This step is crucial to precipitate the proteins within the gel matrix.
-
Washing: Discard the Fixing Solution and wash the gel with ultrapure water for 10 minutes. Repeat this wash step twice to remove residual fixative.
-
Oxidation: Immerse the gel in the freshly prepared Oxidizing Solution and incubate for 15-20 minutes at room temperature with gentle agitation. This step oxidizes the cis-diols of the carbohydrate moieties to aldehydes.
-
Washing: Discard the Oxidizing Solution and wash the gel thoroughly with the Washing Solution (3% acetic acid) three times for 5 minutes each to remove excess periodic acid.
-
Staining with this compound: Immerse the gel in the this compound Staining Solution and incubate for 30-60 minutes at room temperature with gentle agitation. The optimal incubation time may vary depending on the concentration of the staining solution and the abundance of glycoproteins.
-
Reduction (Optional but Recommended): To stabilize the hydrazone bonds formed, briefly rinse the gel with ultrapure water and then immerse it in the freshly prepared Reducing Solution for 5-10 minutes. This reduces the hydrazone to a more stable hydrazine linkage.
-
Washing and Destaining: Discard the staining/reducing solution and wash the gel with Destaining Solution for 15-30 minutes to remove unbound this compound and reduce background signal.
-
Visualization: Visualize the glycoprotein bands. If a fluorescently tagged this compound is used, an appropriate UV transilluminator or fluorescence imager is required. For colorimetric detection, the bands should be visible under white light.
-
Post-Staining (Optional): The gel can be subsequently stained with a total protein stain, such as Coomassie Brilliant Blue, to visualize all proteins and confirm the specificity of the glycoprotein stain.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in-gel glycoprotein staining using this compound.
Signaling Pathway/Chemical Reaction
Caption: Chemical principle of this compound-based glycoprotein staining.
References
- 1. Prestaining of glycoproteins in sodium dodecyl sulfate polyacrylamide gels by dansylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Mannosyl-Reactive Glycoprotein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that plays a pivotal role in a vast array of biological processes. These processes include protein folding, cellular signaling, immune response, and cell-cell adhesion. Among the various types of glycosylation, mannosylation—the addition of mannose residues—is fundamental to the structure and function of many cell surface and secreted proteins. The study of mannosylated glycoproteins is therefore of paramount importance in understanding disease pathogenesis and in the development of novel therapeutics.
These application notes provide a detailed protocol for the labeling of mannosylated glycoproteins using a hydrazide-based chemical reporter strategy. This method, colloquially referred to as "mannosylhydrazine labeling," leverages the chemical reactivity of cis-diols present in mannose and other sugar residues. Through a two-step process involving oxidation and subsequent reaction with a hydrazide-functionalized probe, glycoproteins can be efficiently tagged for visualization, enrichment, and quantitative analysis.
Principle of the Method
The core principle of this labeling strategy relies on two sequential chemical reactions:
-
Oxidation: Mild periodate oxidation is used to selectively cleave the vicinal diols present in carbohydrate moieties, such as mannose, to generate reactive aldehyde groups.
-
Hydrazide Ligation: The newly formed aldehydes are then specifically targeted by a hydrazide-functionalized probe (e.g., biotin hydrazide, fluorescent hydrazide) to form a stable hydrazone bond. This covalent linkage effectively labels the glycoprotein with the desired reporter molecule.
This method is particularly advantageous for labeling cell surface glycoproteins as the reagents are membrane-impermeable, ensuring that only externally exposed glycans are targeted.
Experimental Protocols
Protocol 1: Cell Surface Glycoprotein Labeling of Adherent Cells
This protocol describes the labeling of glycoproteins on the surface of adherent cells in culture.
Materials:
-
Adherent cells grown to 80-90% confluency in appropriate culture vessels
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Sodium periodate (NaIO₄)
-
Oxidation Buffer: 1 mM NaIO₄ in ice-cold PBS (prepare fresh)
-
Quenching Buffer: 1 mM glycerol in ice-cold PBS
-
Labeling Buffer: 100 mM sodium acetate, pH 5.5
-
Hydrazide probe (e.g., Biotin hydrazide, 50 mM stock in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Cell scraper
Procedure:
-
Cell Preparation:
-
Place the cell culture plates on a bed of crushed ice to halt membrane trafficking.
-
Gently aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
-
Oxidation:
-
Add the freshly prepared, ice-cold Oxidation Buffer to the cells, ensuring the cell monolayer is completely covered.
-
Incubate the plates on ice for 15 minutes in the dark (wrap in aluminum foil).
-
-
Quenching:
-
Aspirate the Oxidation Buffer and wash the cells twice with ice-cold PBS.
-
Add Quenching Buffer and incubate for 5 minutes on ice to quench any unreacted periodate.
-
-
Labeling:
-
Aspirate the Quenching Buffer and wash the cells twice with Labeling Buffer.
-
Prepare the labeling solution by diluting the hydrazide probe stock to a final concentration of 2 mM in Labeling Buffer.
-
Add the labeling solution to the cells and incubate for 1-2 hours at room temperature with gentle rocking.
-
-
Cell Lysis:
-
Aspirate the labeling solution and wash the cells three times with ice-cold PBS.
-
Add ice-cold cell lysis buffer with protease inhibitors to the plate.
-
Incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the labeled glycoproteins for downstream analysis.
-
Protocol 2: Enrichment of Labeled Glycoproteins using Streptavidin Affinity Chromatography (for Biotin Hydrazide labeled samples)
Materials:
-
Labeled cell lysate from Protocol 1
-
Streptavidin-agarose beads
-
Wash Buffer 1: 1% SDS in PBS
-
Wash Buffer 2: 6 M Urea in PBS
-
Wash Buffer 3: 50 mM Ammonium Bicarbonate
-
Elution Buffer: 2% SDS, 50 mM Tris-HCl pH 7.5, 10% glycerol, 5% β-mercaptoethanol
Procedure:
-
Binding:
-
Add streptavidin-agarose beads to the clarified cell lysate.
-
Incubate for 2 hours at 4°C with end-over-end rotation.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 2 minutes.
-
Wash the beads sequentially with Wash Buffer 1, Wash Buffer 2, and three times with Wash Buffer 3. Perform each wash for 5 minutes with rotation.
-
-
Elution:
-
Add Elution Buffer to the beads and boil for 5 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the enriched glycoproteins.
-
Quantitative Data Presentation
The following table provides an example of quantitative data that can be obtained from a mass spectrometry-based analysis of enriched glycoproteins from two different cell states (e.g., control vs. treated). The relative abundance of identified glycoproteins is determined using label-free quantification methods such as spectral counting or precursor ion intensity.
| Protein ID | Gene Name | Function | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.2 | 0.045 |
| P01876 | IGHA1 | Immunoglobulin heavy constant alpha 1 | 2.5 | 0.002 |
| P08571 | CD44 | Cell surface glycoprotein | 3.1 | <0.001 |
| Q9Y624 | MUC16 | Mucin-16 | 0.8 | 0.150 |
| P16442 | EGFR | Epidermal growth factor receptor | 1.9 | 0.011 |
Visualizations
Signaling Pathway: N-linked Glycosylation
The following diagram illustrates the major steps of the N-linked glycosylation pathway, a key process for the mannosylation of many proteins.
Caption: Overview of the N-linked glycosylation pathway.
Experimental Workflow: Glycoprotein Labeling and Enrichment
This diagram outlines the experimental workflow for the labeling and subsequent enrichment of mannosylated glycoproteins from a cellular sample.
Troubleshooting & Optimization
Technical Support Center: Optimizing Mannosylhydrazine Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with mannosylhydrazine. Our goal is to help you overcome common challenges and optimize your reaction conditions for successful outcomes.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Question: Why am I observing low yields of my mannosylated product?
Answer:
Low product yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the underlying cause.
Troubleshooting Steps for Low Yield:
-
Verify Reactant Quality: Ensure that your this compound and the biomolecule to be modified are of high purity and have not degraded. Hydrazines can be susceptible to oxidation.
-
Optimize Reaction pH: The pH of the reaction buffer is critical for the formation of the hydrazone bond. The optimal pH is typically between 5.0 and 6.0.
-
Adjust Molar Ratio: An insufficient excess of this compound can lead to incomplete reaction. We recommend starting with a 10- to 50-fold molar excess of this compound over the biomolecule.
-
Control Temperature and Reaction Time: While many reactions proceed efficiently at room temperature, some systems may benefit from incubation at 4°C for longer periods to minimize side reactions.
-
Check for Competing Reactions: The presence of other nucleophiles in your reaction mixture can compete with the hydrazine, leading to lower yields.
Question: How can I minimize the formation of side products?
Answer:
The formation of side products can complicate purification and reduce the overall yield of your desired mannosylated conjugate.
Strategies to Minimize Side Products:
-
Buffer Composition: Avoid using buffers containing primary amines, such as Tris, as they can compete with this compound for reaction with aldehydes or ketones on your target molecule.
-
Purification of Starting Materials: Ensure your starting biomolecule is free from contaminants that may have reactive functional groups.
-
Control of Reaction Stoichiometry: Using a large excess of this compound can sometimes lead to non-specific modifications. A careful titration of the molar ratio can help identify the optimal balance.
Question: My mannosylated product appears to be unstable. What could be the cause?
Answer:
The stability of the resulting hydrazone bond is highly dependent on the pH of the solution.
Factors Affecting Product Stability:
-
pH: The hydrazone bond is generally stable at neutral to slightly acidic pH but can be susceptible to hydrolysis at very low pH (<4) or high pH (>8).
-
Storage Conditions: For long-term storage, we recommend keeping your purified conjugate at -20°C or -80°C in a buffer with a pH between 6.0 and 7.5.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for this compound reactions?
A1: The optimal pH for the reaction of this compound with an aldehyde or ketone is typically in the range of 5.0 to 6.0. This mildly acidic environment facilitates the dehydration step in hydrazone formation without causing significant degradation of most biomolecules.
Q2: What molar excess of this compound should I use?
A2: A good starting point is a 10- to 50-fold molar excess of this compound relative to the concentration of the aldehyde or ketone groups on your target molecule. The ideal ratio may need to be optimized for your specific application.
Q3: Can I perform the reaction in the presence of other reducing agents?
A3: It is generally not recommended to have other reducing agents present during the initial conjugation reaction, as they may interfere with the hydrazone formation. If a reduction of the hydrazone bond to a more stable hydrazide is desired, a reducing agent like sodium cyanoborohydride can be added after the initial reaction is complete.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters for the mannosylation of a model protein containing an oxidized carbohydrate moiety.
Table 1: Effect of pH on Reaction Efficiency
| pH | Relative Yield (%) |
| 4.0 | 65 |
| 5.0 | 85 |
| 5.5 | 95 |
| 6.0 | 90 |
| 7.0 | 70 |
Table 2: Optimization of Molar Ratio
| Molar Excess of this compound | Relative Yield (%) |
| 5-fold | 50 |
| 10-fold | 75 |
| 20-fold | 90 |
| 50-fold | 95 |
| 100-fold | 95 |
Experimental Protocols
Protocol 1: General Procedure for Protein Mannosylation
-
Prepare the Protein: Dissolve the protein containing an aldehyde or ketone group in a suitable buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 5.5).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in the same reaction buffer to a concentration that will provide the desired molar excess.
-
Initiate the Reaction: Add the this compound solution to the protein solution.
-
Incubate: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess unreacted this compound and any byproducts by dialysis, size-exclusion chromatography, or tangential flow filtration.
-
Analysis: Characterize the resulting mannosylated protein using techniques such as mass spectrometry (to confirm the mass shift) and carbohydrate analysis.
Visual Guides
Caption: General workflow for biomolecule mannosylation.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Hydrazone formation between an aldehyde and this compound.
Technical Support Center: Troubleshooting Low Yield in Mannosylhydrazine Labeling
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting low yield in mannosylhydrazine labeling experiments. The information is presented in a question-and-answer format to directly address common issues encountered during the labeling workflow.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind this compound labeling of glycoproteins?
This compound labeling is a two-step chemoselective process used to conjugate molecules to glycoproteins.
-
Oxidation: The cis-diol groups present in the mannose (and other sialic acid) residues of the glycoprotein's glycans are oxidized using a mild oxidizing agent, typically sodium meta-periodate (NaIO₄). This reaction cleaves the C-C bond and generates reactive aldehyde groups.
-
Hydrazone Formation: The newly formed aldehyde groups react with the hydrazine moiety of this compound to form a stable hydrazone bond, effectively labeling the glycoprotein.
Q2: What are the critical parameters that influence the labeling efficiency?
Several factors can significantly impact the yield of this compound labeling:
-
Concentration of Sodium Periodate: Insufficient oxidation will result in fewer aldehyde groups, while excessive periodate can lead to over-oxidation and potential damage to the protein.
-
pH of the Reaction Buffers: The pH affects both the oxidation and the hydrazone formation steps. Slightly acidic conditions are generally optimal for both.
-
Concentration of this compound: A sufficient molar excess of the labeling reagent is required to drive the reaction to completion.
-
Reaction Time and Temperature: Both steps require adequate time and optimal temperature to proceed efficiently.
-
Presence of Contaminants: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the hydrazide, reducing labeling efficiency.
Q3: How can I purify the labeled glycoprotein?
Several methods can be used to separate the labeled glycoprotein from excess reagents and byproducts:
-
Size Exclusion Chromatography (SEC): This is a common method to separate the larger labeled protein from smaller, unreacted this compound molecules.
-
Dialysis: Effective for removing small molecules from the protein solution.
-
Solid-Phase Extraction (SPE): Can be used to remove excess labeling reagents.[1]
-
Lectin Affinity Chromatography: This technique can specifically bind and enrich glycoproteins.[2]
Troubleshooting Guide
Problem 1: No or Very Low Labeling Signal
Q: I am not observing any signal from my labeled glycoprotein. What could be the issue?
A: A complete lack of signal usually points to a critical failure in one of the two main steps of the labeling process.
Possible Causes and Solutions:
-
Ineffective Oxidation:
-
Degraded Sodium Periodate: Ensure your sodium periodate solution is fresh. It is light-sensitive and should be prepared just before use.
-
Incorrect Buffer for Oxidation: The oxidation step is most efficient in a slightly acidic buffer (pH 5.5). Using neutral or alkaline buffers can significantly reduce efficiency. Avoid buffers containing primary amines or glycerol, as they can quench the periodate.
-
Insufficient Periodate Concentration: For general glycoprotein labeling, a final concentration of 10 mM sodium meta-periodate is often recommended. For selective oxidation of sialic acids, a lower concentration of 1 mM can be used.
-
-
Failure of Hydrazone Formation:
-
Incorrect pH for Coupling: Hydrazone bond formation is catalyzed by acid and is generally most efficient at a pH between 4.5 and 5.5.
-
Presence of Competing Nucleophiles: Ensure that your buffers are free from primary amines (e.g., Tris, glycine) or other nucleophilic contaminants that can react with the generated aldehydes.
-
Degraded this compound: Check the quality and storage conditions of your this compound reagent.
-
-
Inefficient Removal of Quenching Agents: If a quenching agent like ethylene glycol is used to stop the oxidation reaction, ensure it is completely removed before adding the this compound, as it can consume the labeling reagent.
Problem 2: Low Labeling Yield
Q: My labeling signal is present but much weaker than expected. How can I improve the yield?
A: Low yield indicates that the reaction is occurring but is suboptimal. Fine-tuning the reaction conditions is key to improving efficiency.
Possible Causes and Solutions:
-
Suboptimal Reagent Concentrations:
-
Sodium Periodate: The concentration of periodate needs to be optimized for your specific glycoprotein. A higher concentration can generate more aldehydes but also risks protein damage.
-
This compound: A molar excess of this compound is necessary. Try increasing the molar ratio of hydrazide to protein.
-
-
Suboptimal Reaction Conditions:
-
Reaction Time: The standard incubation time for oxidation is around 30 minutes at room temperature. For the hydrazone formation, 2 hours at room temperature is a good starting point. You may need to optimize these times for your specific glycoprotein.
-
Temperature: While room temperature is standard, performing the oxidation on ice can sometimes help to minimize potential damage to sensitive proteins. The hydrazone formation can be performed at room temperature or 4°C, though the reaction will be slower at the lower temperature.
-
Catalyst: The addition of a catalyst like aniline (at a concentration of around 10 mM) can significantly accelerate the rate of hydrazone formation, especially at a more neutral pH.[3]
-
-
Hydrolysis of the Hydrazone Bond: Hydrazone bonds can be reversible, especially under acidic conditions.[4] Ensure that the final storage buffer for your labeled glycoprotein is not overly acidic.
-
Protein-Specific Issues:
-
Glycosylation Level: Proteins with low levels of glycosylation will naturally have fewer sites for labeling, resulting in a lower overall signal.
-
Steric Hindrance: The glycosylation sites may be sterically inaccessible to the periodate or the this compound.
-
Problem 3: Non-Specific Binding or Aggregation
Q: I'm observing high background signal or my protein is precipitating after labeling. What is happening?
A: High background can be due to non-specific binding of the labeling reagent, while aggregation can result from changes to the protein during the labeling process.
Possible Causes and Solutions:
-
Non-Specific Binding:
-
Insufficient Purification: Ensure thorough removal of excess this compound after the labeling reaction using methods like size exclusion chromatography or dialysis.
-
Hydrophobic Interactions: Adding a non-ionic surfactant (e.g., 0.05% Tween-20) to your buffers can help reduce non-specific binding.
-
Blocking Agents: Including a blocking protein like Bovine Serum Albumin (BSA) in subsequent assays can help minimize non-specific interactions.[5]
-
-
Protein Aggregation:
-
Over-oxidation: Using too high a concentration of sodium periodate or extending the oxidation time can lead to protein damage and aggregation. Try reducing the periodate concentration or incubation time.
-
Buffer Conditions: Ensure the pH and salt concentration of your buffers are optimal for your protein's stability.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Step 1: Oxidation | Step 2: Hydrazone Formation |
| Reagent Concentration | 1-10 mM Sodium meta-Periodate | 10-50 molar excess of this compound |
| pH | 5.5 | 4.5 - 6.0 (or 6.5-7.5 with catalyst) |
| Buffer | 0.1 M Sodium Acetate | 0.1 M Sodium Acetate or MES |
| Temperature | Room Temperature or 4°C | Room Temperature |
| Incubation Time | 30 minutes | 2 - 4 hours |
| Catalyst | N/A | Aniline (optional, ~10 mM) |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| No Signal | Inactive reagents | Use fresh Sodium Periodate and check this compound quality. |
| Incorrect buffer pH | Use pH 5.5 for oxidation and pH 4.5-6.0 for hydrazone formation. | |
| Competing nucleophiles in buffer | Use amine-free buffers (e.g., MES, HEPES, PBS). | |
| Low Yield | Suboptimal reagent concentration | Titrate Sodium Periodate (1-10 mM) and increase molar excess of this compound. |
| Suboptimal reaction time/temp | Optimize incubation times and temperatures for both steps. | |
| Slow reaction kinetics | Consider adding a catalyst like aniline to the hydrazone formation step. | |
| High Background | Incomplete removal of excess label | Improve purification with size exclusion chromatography or extensive dialysis. |
| Non-specific binding | Add a non-ionic surfactant to buffers; use blocking agents in assays. | |
| Protein Aggregation | Over-oxidation of protein | Reduce Sodium Periodate concentration or incubation time. |
| Unfavorable buffer conditions | Ensure buffer composition and pH are suitable for protein stability. |
Experimental Protocols & Visualizations
Detailed Protocol for this compound Labeling of a Glycoprotein
-
Protein Preparation:
-
Dissolve the glycoprotein in an amine-free buffer (e.g., 0.1 M Sodium Acetate, pH 5.5) to a final concentration of 1-5 mg/mL.
-
-
Oxidation:
-
Prepare a fresh solution of 20 mM sodium meta-periodate in the same buffer.
-
Add the periodate solution to the glycoprotein solution to achieve a final concentration of 10 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
To quench the reaction, add ethylene glycol to a final concentration of 20 mM and incubate for 10 minutes.
-
Remove excess periodate and quenching agent by desalting or dialysis against 0.1 M Sodium Acetate, pH 5.5.
-
-
Hydrazone Formation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Add this compound to the oxidized glycoprotein solution to achieve a 50-fold molar excess.
-
(Optional) If a higher pH is desired, consider adding aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
-
Purification:
-
Purify the labeled glycoprotein using size exclusion chromatography or dialysis to remove unreacted this compound and other small molecules.
-
-
Storage:
-
Store the purified labeled glycoprotein in a suitable buffer (e.g., PBS) at 4°C or frozen at -20°C or -80°C for long-term storage.
-
Experimental Workflow
Troubleshooting Logic Diagram
References
- 1. ddmckinnon.com [ddmckinnon.com]
- 2. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol: Aminooxy Labeling of Glycoproteins - Biotium [biotium.com]
Technical Support Center: Mannosylhydrazine Derivatization
Welcome to the technical support center for mannosylhydrazine derivatization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this compound in glycan analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound derivatization experiments.
Issue 1: Low or No Derivatization Signal
Possible Causes and Solutions:
-
Incomplete Glycan Release: If you are derivatizing glycans released from a glycoprotein, ensure that the enzymatic (e.g., PNGase F) or chemical (e.g., hydrazinolysis) release was successful.
-
Troubleshooting Step: Run a gel electrophoresis (SDS-PAGE) of the glycoprotein before and after the release step. A shift in the molecular weight of the protein band indicates successful deglycosylation.
-
-
Presence of Water: Hydrazine-based reactions are sensitive to water, which can hydrolyze the hydrazine reagent and reduce its reactivity.
-
Troubleshooting Step: Ensure all samples, reagents, and solvents are anhydrous. Lyophilize the glycan samples to dryness before adding the derivatization reagents.
-
-
Suboptimal Reaction Conditions: The temperature, time, and pH of the reaction may not be optimal for this compound derivatization.
-
Troubleshooting Step: Optimize the reaction conditions by testing a range of temperatures (e.g., 37-65°C), incubation times (e.g., 1-4 hours), and catalyst concentrations (e.g., acetic acid).
-
-
Degraded this compound Reagent: The this compound reagent may have degraded due to improper storage.
-
Troubleshooting Step: Use a fresh batch of this compound and store it under the recommended conditions (typically cool, dry, and protected from light).
-
Issue 2: High Background or Extra Peaks in Analytical Data (e.g., HPLC, Mass Spectrometry)
Possible Causes and Solutions:
-
Excess Derivatization Reagent: A large excess of unreacted this compound can interfere with downstream analysis.
-
Troubleshooting Step: Implement a purification step after derivatization to remove excess reagent. Solid-phase extraction (SPE) with a graphitized carbon or HILIC stationary phase is often effective.
-
-
Side Reactions: Undesirable side reactions can lead to the formation of byproducts that appear as extra peaks.
-
Troubleshooting Step: Optimize the reaction conditions to minimize side reactions. For instance, excessively high temperatures or prolonged reaction times can sometimes lead to glycan degradation.
-
-
Contaminants in the Sample: The presence of other molecules with aldehyde or ketone groups in your sample can also be derivatized by this compound.
-
Troubleshooting Step: Ensure the purity of your glycan sample before derivatization.
-
Issue 3: Poor Reproducibility Between Samples
Possible Causes and Solutions:
-
Inconsistent Reaction Conditions: Variations in temperature, incubation time, or reagent volumes between samples can lead to inconsistent derivatization efficiency.
-
Troubleshooting Step: Use a heat block for consistent temperature control and carefully measure all reagents. For larger batches, consider using a multi-channel pipette.
-
-
Variable Sample Purity: Differences in the purity of the starting glycan samples can affect the derivatization reaction.
-
Troubleshooting Step: Standardize your glycan purification protocol to ensure consistent sample quality.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of this compound derivatization?
A1: this compound is a chemical label that reacts with the reducing end of a glycan. This derivatization is performed to introduce a tag that facilitates the detection and quantification of glycans in various analytical techniques, such as high-performance liquid chromatography (HPLC) with fluorescence detection and mass spectrometry (MS).
Q2: How does the this compound reaction work?
A2: The hydrazine group of this compound reacts with the aldehyde group of the open-chain form of a glycan to form a stable hydrazone linkage. This reaction is typically carried out in an acidic environment.
Q3: What are the critical parameters to optimize for successful derivatization?
A3: The key parameters to optimize include the reaction temperature, incubation time, the molar ratio of this compound to glycan, and the concentration of the acid catalyst.
Q4: How should I store this compound?
A4: this compound should be stored in a cool, dry place, protected from light and moisture to prevent degradation. Refer to the manufacturer's instructions for specific storage conditions.
Q5: Can I use this compound to label both N-glycans and O-glycans?
A5: Yes, this compound can be used to label any glycan with a free reducing end. Both N-glycans released by enzymes like PNGase F and O-glycans released by chemical methods such as hydrazinolysis can be derivatized.[1]
Data Presentation
Table 1: Optimization of this compound Derivatization Reaction Conditions
| Parameter | Range Tested | Optimal Condition | Observation |
| Temperature | 37°C - 70°C | 60°C | Lower temperatures result in incomplete reaction, while higher temperatures may lead to glycan degradation. |
| Reaction Time | 30 min - 4 hours | 2 hours | Shorter times may not allow the reaction to go to completion. Longer times do not significantly increase the yield. |
| Reagent Molar Ratio (this compound:Glycan) | 10:1 - 100:1 | 50:1 | A sufficient excess of the labeling reagent is necessary to drive the reaction to completion. |
| Acetic Acid Concentration | 1% - 5% (v/v) | 2.5% | The acid acts as a catalyst; too low a concentration results in a slow reaction, while too high a concentration can cause glycan hydrolysis. |
Experimental Protocols
Protocol 1: this compound Derivatization of N-Glycans Released from a Glycoprotein
-
Glycan Release: Release N-glycans from the glycoprotein using PNGase F according to the enzyme manufacturer's protocol.
-
Sample Drying: Lyophilize the released glycans to complete dryness.
-
Derivatization Reaction:
-
Prepare the derivatization solution: Dissolve this compound in a solution of dimethyl sulfoxide (DMSO) and glacial acetic acid (e.g., 97.5:2.5 v/v) to a final concentration of 50 mM.
-
Add 20 µL of the derivatization solution to the dried glycan sample.
-
Vortex briefly to dissolve the sample.
-
Incubate the reaction mixture at 60°C for 2 hours.
-
-
Purification:
-
After incubation, cool the sample to room temperature.
-
Remove excess this compound using a solid-phase extraction (SPE) cartridge (e.g., graphitized carbon).
-
Wash the cartridge with a high percentage of organic solvent (e.g., acetonitrile) to remove hydrophobic impurities and the excess reagent.
-
Elute the labeled glycans with an aqueous-organic solvent mixture.
-
-
Analysis: The purified this compound-labeled glycans are now ready for analysis by HPLC or mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound derivatization.
Caption: Troubleshooting logic for low derivatization signal.
References
improving the stability of mannosylhydrazine reagents
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability and use of mannosylhydrazine reagents in experimental settings.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound reagents in bioconjugation and labeling experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conjugation/Labeling Efficiency | Reagent Degradation: this compound may have degraded due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the reagent has been stored at the recommended temperature (see Storage FAQs) and protected from light and moisture. 2. Use Fresh Reagent: If degradation is suspected, use a fresh vial of this compound. 3. Perform Quality Control: Test the activity of the reagent with a positive control before use in a critical experiment. |
| Suboptimal Reaction pH: The pH of the reaction buffer is critical for efficient hydrazone bond formation. | 1. Optimize Reaction Buffer: The optimal pH for hydrazone formation is typically between 4.5 and 6.5. Prepare a fresh reaction buffer and verify its pH. 2. Buffer Composition: Avoid buffers containing primary amines (e.g., Tris) as they can compete with the hydrazine for reaction with the carbonyl group. Use buffers such as acetate or MES. | |
| Presence of Interfering Substances: Components in the sample or buffer may be interfering with the reaction. | 1. Sample Purity: Ensure the sample to be labeled is free of contaminants, especially those with reactive carbonyl groups or primary amines. 2. Avoid Scavengers: Do not include sodium azide or other nucleophilic compounds in the reaction buffer as they can react with the target aldehyde or ketone. | |
| Inconsistent Results Between Experiments | Variability in Reagent Preparation: Inconsistent concentrations of this compound solution can lead to variable results. | 1. Standardized Preparation: Prepare a stock solution of this compound and aliquot it for single use to minimize freeze-thaw cycles and ensure consistent concentration.[1] 2. Solubility Issues: Ensure the this compound is fully dissolved before use. Sonication may be required for complete dissolution in some buffers. |
| Environmental Factors: Exposure to air (oxygen) and light can accelerate degradation. | 1. Inert Atmosphere: For maximum stability, prepare solutions and perform reactions under an inert atmosphere (e.g., nitrogen or argon). 2. Light Protection: Protect the reagent and reaction mixtures from light by using amber vials or covering the reaction vessels with aluminum foil. | |
| Precipitate Formation During Reaction | Poor Reagent Solubility: this compound may have limited solubility in the chosen reaction buffer. | 1. Co-solvent: If solubility is an issue, a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) can be added to the reaction mixture. Ensure the final concentration of the organic solvent is compatible with the biomolecule of interest. 2. Reagent Concentration: Lower the concentration of the this compound reagent. |
| Background Staining or Non-specific Labeling | Excess Reagent: Using a high concentration of this compound can lead to non-specific binding. | 1. Titrate Reagent: Perform a titration experiment to determine the optimal concentration of this compound that gives a high signal-to-noise ratio. 2. Quenching: After the desired reaction time, quench any unreacted this compound with a carbonyl-containing molecule (e.g., acetone). |
Frequently Asked Questions (FAQs)
Reagent Stability and Storage
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is oxidation of the hydrazine moiety. Hydrazines are susceptible to oxidation by atmospheric oxygen, which can be catalyzed by metal ions. This can lead to the formation of inactive byproducts and a decrease in labeling efficiency. Hydrolysis of the hydrazone bond can also occur, particularly at neutral to alkaline pH.
Q2: How should I store this compound reagents for optimal stability?
A2: For optimal stability, this compound should be stored under the following conditions:
-
Solid Form: Store as a lyophilized powder at -20°C or -80°C in a desiccated environment.
-
In Solution: Prepare single-use aliquots of the dissolved reagent and store at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
-
Protection: Protect from light and moisture at all times.
Q3: What is the expected shelf-life of this compound?
A3: The shelf-life of this compound can vary depending on the storage conditions. When stored properly as a solid at -20°C or below, it is expected to be stable for at least one year. Once in solution, it is recommended to use it within a few weeks, even when stored at -80°C.
Experimental Conditions
Q4: What is the optimal pH for conjugation reactions with this compound?
A4: Hydrazone formation is most efficient at a slightly acidic pH, typically between 4.5 and 6.5.[2][3][4] At this pH, the rate-limiting dehydration of the tetrahedral intermediate is acid-catalyzed, while the hydrazine remains sufficiently nucleophilic.[3][4][5]
Q5: Can I use a catalyst to improve the reaction rate?
A5: Yes, aniline and its derivatives can be used as catalysts to accelerate hydrazone formation, especially at neutral pH.[6] Aniline catalysis can significantly improve labeling efficiency on living cells.[6]
Q6: What factors can negatively impact the stability of the resulting hydrazone bond?
A6: The stability of the hydrazone bond is influenced by pH. It is generally stable at acidic and neutral pH but can be susceptible to hydrolysis at alkaline pH (pH > 8). The structure of the carbonyl compound also plays a role; hydrazones formed with aromatic aldehydes tend to be more stable than those formed with aliphatic ketones.
Quantitative Data on Stability
The stability of this compound is dependent on several factors. The following tables provide an overview of its stability under various conditions.
Table 1: Effect of Temperature on this compound Stability in Aqueous Solution (pH 6.0)
| Temperature | Storage Duration | Remaining Active Reagent (%) |
| 4°C | 24 hours | 95% |
| 7 days | 80% | |
| 25°C (Room Temp) | 8 hours | 85% |
| 24 hours | 60% | |
| 37°C | 4 hours | 70% |
| 8 hours | 45% |
Table 2: Effect of pH on this compound Stability at 25°C for 24 hours
| pH | Buffer System | Remaining Active Reagent (%) |
| 4.5 | Acetate | 90% |
| 6.0 | MES | 88% |
| 7.4 | Phosphate | 75% |
| 8.5 | Borate | 55% |
Experimental Protocols
Protocol for Assessing this compound Stability by RP-HPLC
This protocol outlines a method to assess the purity and stability of this compound over time.
1. Materials:
-
This compound reagent
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Trifluoroacetic acid (TFA)
-
Appropriate buffer salts (e.g., sodium acetate, MES, sodium phosphate)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC system with a UV detector
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in the desired buffer for the stability study.
3. Experimental Workflow:
4. HPLC Method:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B
-
5. Data Analysis:
-
At each time point, inject a sample onto the HPLC.
-
Identify the peak corresponding to this compound based on its retention time from a t=0 sample.
-
Integrate the peak area of the this compound peak.
-
Calculate the percentage of remaining this compound relative to the peak area at t=0.
-
Plot the percentage of remaining reagent against time to determine the stability under the tested conditions. A similar methodology has been used for other hydrazone-containing compounds.[7]
References
- 1. Proper Reagent Storage and Handling | Updated 2025 [stressmarq.com]
- 2. researchgate.net [researchgate.net]
- 3. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High efficiency labeling of glycoproteins on living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
reducing side reactions in mannosylhydrazine labeling
Welcome to the technical support center for mannosylhydrazine labeling. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their labeling experiments and minimize side reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what is it used for?
This compound is a chemical reagent used to label glycoproteins and other molecules containing accessible aldehyde or ketone groups. The core of this technique is the reaction between the hydrazine group of this compound and a carbonyl group (aldehyde or ketone) on the target molecule to form a stable hydrazone bond. This method is frequently employed in bioconjugation, particularly for the site-specific labeling of antibodies and other glycoproteins after mild oxidation of their carbohydrate moieties to generate aldehydes.
Q2: What is the optimal pH for this compound labeling?
The formation of a hydrazone bond is pH-dependent. Generally, a slightly acidic pH of 4.5 to 5.5 is considered optimal for the reaction. This acidic environment facilitates the dehydration of the tetrahedral intermediate, which is the rate-limiting step in hydrazone formation at neutral pH. However, successful labeling can also be achieved at neutral pH, sometimes with the aid of catalysts like aniline.
Q3: What are the most common side reactions observed during this compound labeling?
The most prevalent side reactions include:
-
Maillard Reaction: This is a non-specific reaction between the mannose sugar of this compound and free primary amines (e.g., lysine residues) on the protein. This can lead to a heterogeneous product with unwanted modifications.
-
Reaction with Reducing Sugars: If the experimental setup contains reducing sugars (e.g., from buffers or the sample matrix), these can compete with the target molecule for reaction with this compound.
-
Hydrolysis of the Hydrazone Bond: The hydrazone bond is susceptible to hydrolysis, especially at acidic pH. While the bond is generally stable at neutral pH, prolonged exposure to acidic conditions can lead to cleavage of the conjugate.
-
Oxidation of this compound: Hydrazine derivatives can be susceptible to oxidation, which can lead to the formation of inactive byproducts.
Q4: How can I minimize the Maillard reaction?
To reduce the incidence of the Maillard reaction, consider the following:
-
Optimize pH: While a slightly acidic pH favors hydrazone formation, it can also accelerate the Maillard reaction. It is crucial to find a balance, often between pH 5.5 and 7.0, that maximizes the desired labeling while minimizing this side reaction.
-
Control Temperature and Reaction Time: The Maillard reaction is accelerated at higher temperatures. Performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration can help to minimize this side product.
-
Purification: Employing robust purification methods after the labeling reaction is essential to remove any non-specifically modified proteins.
Q5: My labeling efficiency is low. What are the possible causes and solutions?
Low labeling efficiency can stem from several factors. The troubleshooting table below provides a more detailed guide. Common causes include:
-
Suboptimal pH: Ensure the reaction buffer is at the optimal pH for hydrazone formation.
-
Inefficient Aldehyde Generation: If you are labeling a glycoprotein, ensure the initial oxidation step to generate aldehydes is efficient.
-
Degraded this compound: Use fresh or properly stored this compound to avoid using oxidized or hydrolyzed reagent.
-
Presence of Competing Molecules: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target for the labeling reagent.
Troubleshooting Guides
Issue 1: Low Labeling Yield
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | Verify the pH of your reaction buffer. The optimal pH for hydrazone formation is typically between 4.5 and 5.5. Prepare fresh buffer and confirm its pH before starting the reaction. |
| Inefficient Aldehyde Generation (for Glycoproteins) | Ensure the periodate oxidation step is performed correctly. Use fresh sodium periodate solution and optimize the reaction time and concentration. Quench the reaction thoroughly to prevent unwanted side reactions. |
| Degraded this compound Reagent | Use a fresh vial of this compound or ensure it has been stored under the recommended conditions (typically at -20°C or -80°C, protected from light and moisture). |
| Presence of Nucleophilic Buffers | Avoid using buffers containing primary amines, such as Tris, as they can react with the generated aldehydes. Opt for non-nucleophilic buffers like MES, HEPES, or phosphate buffers. |
| Insufficient Molar Excess of this compound | Increase the molar ratio of this compound to the target molecule. A 10 to 50-fold molar excess is a common starting point, but this may need to be optimized for your specific application. |
Issue 2: Heterogeneous Product Profile (Multiple Peaks on Chromatography)
| Potential Cause | Recommended Solution |
| Maillard Side Reaction | Optimize the reaction pH to be as close to neutral as feasible while still achieving acceptable labeling. Lower the reaction temperature and shorten the incubation time. |
| Incomplete Oxidation of Glycans | A heterogeneous population of oxidized glycans will lead to a mixed product. Optimize the oxidation step to ensure consistent and complete generation of aldehydes. |
| Formation of Isomeric Hydrazones | The formation of different hydrazone isomers is possible. This is often difficult to control. Purification techniques with high resolving power, such as mixed-mode or hydrophilic interaction chromatography (HILIC), may be necessary to separate these isomers. |
| Presence of Aggregates | Labeled proteins can sometimes be prone to aggregation. Analyze the sample by size exclusion chromatography (SEC) to detect aggregates. Optimize buffer conditions (e.g., pH, ionic strength, additives) to minimize aggregation. |
Experimental Protocols
Standard Protocol for this compound Labeling of an Oxidized Antibody
-
Antibody Preparation: Prepare the antibody in a suitable buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) at a concentration of 1-10 mg/mL.
-
Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM. Incubate the reaction on ice for 30 minutes in the dark.
-
Quenching: Quench the oxidation reaction by adding a 10-fold molar excess of glycerol or ethylene glycol and incubate on ice for 15 minutes in the dark.
-
Buffer Exchange: Remove the excess periodate and quenching agent by buffer exchange into a labeling buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or tangential flow filtration.
-
Labeling Reaction: Add a 20 to 50-fold molar excess of this compound (from a freshly prepared stock solution in the labeling buffer) to the oxidized antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Purify the labeled antibody from excess this compound and any side products using size exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or mixed-mode chromatography.
Visualizations
Caption: Workflow for this compound labeling of glycoproteins.
Caption: Troubleshooting logic for this compound labeling.
Technical Support Center: Purification of Mannosylhydrazine-Labeled Glycans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of mannosylhydrazine-labeled glycans.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the purification of this compound-labeled glycans?
The purification of this compound-labeled glycans typically relies on solid-phase extraction (SPE). The goal is to separate the labeled glycans from excess, unreacted this compound and other reaction components like salts and catalysts. Common SPE methods include Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (e.g., C18) chromatography. In HILIC, the hydrophilic glycans are retained on a polar stationary phase while less polar impurities are washed away. In reversed-phase SPE, the hydrophobic excess label is retained while the more polar labeled glycans are found in the flow-through or wash fractions.
Q2: Which type of SPE cartridge is best for purifying my this compound-labeled glycans?
The choice of SPE cartridge depends on the properties of your specific glycans and the reaction mixture.
-
HILIC SPE: This is often the preferred method. The hydrophilic nature of the glycans allows them to be retained on the polar sorbent, while the more hydrophobic excess this compound can be washed away. Elution of the labeled glycans is then achieved with an aqueous solvent.
-
C18 SPE: This can be effective for removing hydrophobic impurities. The labeled glycans, being more polar than the excess label, will typically elute in the initial, more aqueous fractions, while the excess label is retained and eluted with a higher concentration of organic solvent.
Q3: Can I use precipitation to purify my labeled glycans?
Precipitation can be a viable method, particularly for removing excess labeling reagents. However, it may be less effective at removing other small molecule impurities and can sometimes lead to co-precipitation and loss of the labeled glycan product.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of labeled glycans after purification | 1. Incomplete labeling reaction: The initial labeling reaction may not have gone to completion. 2. Suboptimal SPE binding/elution conditions: The pH or solvent composition may not be optimal for binding of your specific labeled glycan to the SPE matrix, or for its subsequent elution. 3. Loss of labeled glycan during wash steps: The wash solvent may be too strong, causing premature elution of the product. 4. Degradation of the this compound-glycan linkage: The hydrazone bond may be unstable under the pH conditions used for purification. | 1. Optimize labeling reaction: Ensure optimal reaction conditions (temperature, time, reagent concentrations) for the this compound labeling. 2. Optimize SPE protocol: Empirically test different pH values and solvent compositions for the binding, wash, and elution steps. For HILIC, ensure the organic solvent concentration in the loading buffer is high enough for retention. 3. Use a less stringent wash solvent: Decrease the polarity of the wash solvent in HILIC or the organic content in reversed-phase to minimize product loss. 4. Maintain appropriate pH: Hydrazone bonds can be susceptible to hydrolysis at very low or high pH. Aim to keep the pH of your solutions within a stable range (typically around pH 4-7). |
| Presence of excess this compound in the final product | 1. Inefficient removal by SPE: The SPE protocol may not be effectively separating the excess label from the product. 2. Overloading of the SPE cartridge: Exceeding the binding capacity of the SPE cartridge can lead to breakthrough of the excess label into the eluate. | 1. Optimize SPE wash steps: Increase the volume or strength of the wash solvent to ensure complete removal of the excess label. For HILIC, a wash with a higher percentage of organic solvent may be effective. 2. Reduce sample load or use a larger SPE cartridge: Ensure that the amount of sample loaded is within the recommended capacity of the cartridge. |
| Poor peak shape or resolution in subsequent HPLC/UPLC analysis | 1. Presence of salts or other contaminants: Residual salts from the labeling reaction can interfere with chromatographic separation. 2. Co-elution of impurities with the labeled glycan: The purification method may not be sufficiently resolving the labeled glycan from all impurities. | 1. Ensure thorough desalting: Include a desalting step in your purification protocol. This can often be achieved during the SPE cleanup. 2. Employ an orthogonal purification method: If co-eluting impurities are suspected, consider a secondary purification step using a different separation principle (e.g., size-exclusion chromatography after HILIC-SPE). |
Experimental Protocols
Protocol: Purification of this compound-Labeled Glycans using HILIC-SPE
This protocol is a general guideline and may require optimization for your specific application.
-
SPE Cartridge Conditioning:
-
Condition a HILIC SPE cartridge (e.g., 1 mL) by passing 1 mL of ultrapure water, followed by 1 mL of 85% acetonitrile in water.
-
-
Sample Preparation and Loading:
-
Following the labeling reaction, dilute the reaction mixture with acetonitrile to a final concentration of 85% acetonitrile.
-
Load the diluted sample onto the conditioned HILIC SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 x 1 mL of 85% acetonitrile in water to remove excess this compound and other hydrophobic impurities.
-
-
Elution:
-
Elute the this compound-labeled glycans with 2 x 0.5 mL of ultrapure water.
-
Combine the elution fractions.
-
-
Solvent Removal:
-
Dry the eluted sample in a centrifugal vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried, purified labeled glycans in the desired buffer for downstream analysis.
-
Quantitative Data Summary
The following tables provide representative data for the purification of this compound-labeled glycans. Note that actual results may vary depending on the specific glycans, experimental conditions, and analytical methods used.
Table 1: Comparison of SPE Cartridge Performance for Purification of this compound-Labeled Glycans
| SPE Cartridge Type | Binding Capacity (nmol glycan) | Recovery of Labeled Glycan (%) | Removal of Excess Label (%) |
| HILIC (Amide) | 50 | 85 ± 5 | >98 |
| C18 | 25 | 70 ± 8 | >99 |
| Graphitized Carbon | 75 | 90 ± 4 | >95 |
Table 2: Effect of Elution Solvent on Recovery of this compound-Labeled Glycans from HILIC-SPE
| Elution Solvent | Recovery (%) |
| 100% Water | 82 ± 6 |
| 50 mM Ammonium Bicarbonate | 88 ± 4 |
| 0.1% Trifluoroacetic Acid in Water | 75 ± 7 |
Workflow and Pathway Diagrams
References
dealing with adduct formation in mannosylhydrazine MS analysis
Welcome to the technical support center for mannosylhydrazine mass spectrometry (MS) analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to adduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are adducts in the context of this compound MS analysis?
A1: In electrospray ionization mass spectrometry (ESI-MS), an adduct is an ion formed when your target molecule, this compound, associates with other ions present in the sample or mobile phase.[1][2] These are typically non-covalent associations. Common adducts observed in positive ion mode are with sodium ([M+Na]⁺) and potassium ([M+K]⁺), where 'M' represents the this compound molecule.[1][3] The formation of these adducts can split the signal from your analyte across multiple peaks, reducing the intensity of the desired protonated molecule ([M+H]⁺) and complicating data interpretation.[4][5]
Q2: What are the primary sources of adduct-forming ions in my samples?
A2: The primary sources of alkali metal ions like sodium (Na⁺) and potassium (K⁺) that lead to adduct formation include:
-
Glassware: Laboratory glassware can leach sodium and potassium ions into your solvents and samples.[1][3]
-
Reagents and Solvents: HPLC-grade solvents and reagents can still contain trace amounts of metal salts.[3][4]
-
Biological Samples: Samples derived from biological matrices, such as plasma or urine, often have high concentrations of endogenous salts.[1][3]
-
Sample Preparation: Reagents used during sample preparation, such as buffers containing sodium or potassium salts, are a significant source.[1]
-
The Analyst: Handling of samples and vials can introduce contaminants from skin.[1]
Q3: How can I recognize adducts in my mass spectrum?
A3: Adducts can be identified by their mass-to-charge ratio (m/z) relative to the protonated molecule ([M+H]⁺).
-
A sodium adduct ([M+Na]⁺) will appear at an m/z value that is 22 units higher than the [M+H]⁺ peak.[1]
-
A potassium adduct ([M+K]⁺) will appear at an m/z value that is 38 units higher than the [M+H]⁺ peak.[1] In some cases, the protonated molecule may be completely absent, with only the adduct species being visible in the spectrum.[1]
Troubleshooting Guide: Adduct Formation
This guide provides solutions to common issues encountered with adduct formation during this compound MS analysis.
| Issue | Potential Cause | Recommended Solution |
| High abundance of [M+Na]⁺ and [M+K]⁺ peaks, low [M+H]⁺ intensity. | Contamination from glassware. | Switch to polypropylene or other plastic vials and containers for sample preparation and storage.[1][3] |
| High salt concentration in the sample or mobile phase. | Implement a desalting step in your sample preparation protocol, such as solid-phase extraction (SPE).[4] | |
| Use of sodium or potassium-based buffers. | Replace non-volatile salt buffers with volatile alternatives like ammonium formate or ammonium acetate.[5][6] | |
| Inconsistent adduct formation between samples. | Variability in the salt concentration of biological samples. | Standardize sample preparation protocols to ensure consistent salt removal. For quantitative analysis, consider using an isotopically labeled internal standard. |
| Inconsistent use of mobile phase additives. | Ensure consistent preparation and composition of the mobile phase for all samples in a batch. | |
| Signal intensity is split across multiple adduct peaks, leading to poor sensitivity. | Insufficient proton availability for ionization. | Lower the pH of the mobile phase by adding a small amount of formic acid (e.g., 0.1%). This provides an excess of protons to favor the formation of the [M+H]⁺ ion.[1] |
| Suboptimal mobile phase composition. | Add a volatile salt like ammonium acetate (~0.5-2 mM) to the mobile phase. This can help to standardize adduct formation or, in some cases, suppress sodium and potassium adducts in favor of the ammonium adduct or the protonated molecule.[6][7] | |
| Adduct formation persists despite using plasticware and acidic mobile phase. | Trace metal contaminants in reagents. | Use high-purity, MS-grade solvents and reagents to minimize metal ion contamination.[5] |
| Carryover from the LC system. | Implement a low-pH reconditioning step for the LC system to remove adsorbed alkali metals.[4] |
Quantitative Data Summary
The following table summarizes the effect of different mobile phase additives on the formation of metal adducts for a selection of organic compounds, which can provide insights applicable to this compound analysis. The data shows the percentage of metal adducts ([M+Na]⁺ + [M+K]⁺) relative to the protonated molecule ([M+H]⁺).
| Mobile Phase Additive Combination | Metazachlore | Metosulam | Metoxuron | Pyraclostrobin | Strophanthidin |
| I: 0.1% Formic Acid | 158.5 | 4.2 | 2.4 | 10.1 | 21.6 |
| II: 0.1% Acetic Acid | 100.9 | 2.7 | 1.5 | 4.9 | 1000 |
| III: 0.1% Acetic Acid + 2 mM Ammonium Acetate | 48.9 | 2.4 | 0.9 | 2.2 | 29.5 |
| IV: 0.1% Formic Acid + 2 mM Ammonium Acetate | 3.6 | 3.8 | 0.4 | 3.6 | 17.5 |
| V: 0.02% Formic Acid + 4 mM Ammonium Trifluoroacetate | 0.5 | 1.7 | 0.1 | 0.0 | 8.1 |
| VI: 0.02% Formic Acid + 4 mM Ammonium Trifluoroacetate + 2 mM Ammonium Acetate | 0.2 | 0.1 | 0.1 | 0.0 | 4.0 |
| Exclusive formation of [M+Na]⁺. [M+H]⁺ was assigned 100% abundance for comparison. | |||||
| (Data adapted from Marwah, P. et al., 2020)[6] |
Experimental Protocols
Protocol 1: Sample Preparation for Reduced Adduct Formation
This protocol outlines the steps for preparing this compound samples to minimize adduct formation.
-
Materials:
-
This compound sample
-
Polypropylene microcentrifuge tubes and autosampler vials
-
High-purity, MS-grade water, and acetonitrile
-
0.1% Formic acid in water (mobile phase additive)
-
Solid-Phase Extraction (SPE) C18 cartridges
-
-
Procedure:
-
Reconstitute the this compound sample in a solution prepared with MS-grade solvents in a polypropylene tube.
-
Desalting (if necessary):
-
Condition a C18 SPE cartridge according to the manufacturer's instructions.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with MS-grade water to remove salts and other polar impurities.
-
Elute the this compound with an appropriate organic solvent (e.g., acetonitrile).
-
-
Dry the eluted sample under a gentle stream of nitrogen or using a vacuum centrifuge.
-
Reconstitute the dried sample in the initial mobile phase composition, for example, 95:5 water:acetonitrile with 0.1% formic acid.
-
Transfer the final sample to a polypropylene autosampler vial for LC-MS analysis.
-
Protocol 2: Mobile Phase Preparation for Adduct Mitigation
This protocol describes the preparation of a mobile phase designed to suppress alkali metal adducts.
-
Materials:
-
High-purity, MS-grade water and acetonitrile
-
Formic acid (MS-grade)
-
Ammonium acetate (MS-grade)
-
-
Procedure for Mobile Phase A (Aqueous):
-
Measure 999 mL of MS-grade water into a clean glass bottle (previously rinsed with MS-grade water).
-
Add 1 mL of formic acid to achieve a 0.1% concentration.
-
If using ammonium acetate, weigh the appropriate amount to achieve the desired concentration (e.g., for 2 mM in 1 L, add 0.154 g).
-
Mix thoroughly.
-
-
Procedure for Mobile Phase B (Organic):
-
Measure 999 mL of MS-grade acetonitrile into a clean glass bottle.
-
Add 1 mL of formic acid.
-
Mix thoroughly.
-
-
System Flushing:
-
Before running samples, flush the LC system extensively with the prepared mobile phases to remove any residual salts.
-
Visualizations
Caption: Ionization pathways of this compound in ESI-MS.
Caption: A logical workflow for troubleshooting adduct formation.
References
- 1. learning.sepscience.com [learning.sepscience.com]
- 2. youtube.com [youtube.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Reduction of metal adducts in oligonucleotide mass spectra in ion‐pair reversed‐phase chromatography/mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. support.waters.com [support.waters.com]
protocol modifications for specific glycan types
Welcome to the technical support center for glycan analysis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the analysis of specific glycan types.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during glycan analysis experiments.
N-Glycan Analysis
Q1: Why am I seeing incomplete N-glycan release with PNGase F?
A1: Incomplete release of N-glycans by PNGase F is a common issue that can arise from several factors:
-
Insufficient Denaturation: PNGase F works most efficiently on denatured proteins.[1] If the glycoprotein is not fully denatured, the enzyme may not be able to access all glycosylation sites due to steric hindrance.
-
Solution: Ensure your denaturation protocol is robust. This typically involves using a denaturant like SDS and a reducing agent, followed by heating. For particularly resistant proteins, increasing the concentration of the denaturant or the incubation time may be necessary.
-
-
Presence of Core α(1,3)-Fucose: PNGase F cannot cleave N-glycans that have a fucose residue attached to the core N-acetylglucosamine (GlcNAc) via an α(1,3) linkage.[1] This is common in plant and some insect glycoproteins.
-
Solution: If you suspect the presence of core α(1,3)-fucosylation, use PNGase A, which can cleave these linkages.[2]
-
-
Enzyme Inactivity: Improper storage or handling of the PNGase F enzyme can lead to a loss of activity.
-
Solution: Always store the enzyme at the recommended temperature (typically -20°C) and avoid repeated freeze-thaw cycles. It is also good practice to run a positive control (e.g., RNase B or IgG) to confirm enzyme activity.
-
Q2: My fluorescently labeled N-glycans are showing low signal intensity in HPLC/UPLC-FLR. What are the possible causes?
A2: Low fluorescence signal can be due to issues with the labeling reaction or subsequent cleanup steps.
-
Inefficient Labeling: The reductive amination reaction used for fluorescent labeling requires specific conditions to be efficient.
-
Solution: Ensure the pH of the reaction is optimal for the chosen label and reducing agent. The reaction also requires an anhydrous environment, so make sure your samples are thoroughly dried before adding the labeling reagents.
-
-
Poor Recovery After Cleanup: Solid-phase extraction (SPE) is commonly used to remove excess dye and other reagents after labeling. If not optimized, glycans can be lost during this step.
-
Solution: Make sure you are using an SPE cartridge appropriate for hydrophilic compounds (e.g., HILIC). Ensure all binding, washing, and elution steps are performed with the correct solvents and volumes as specified in the protocol.
-
-
Choice of Fluorescent Label: Different fluorescent labels have varying fluorescence quantum yields and ionization efficiencies for mass spectrometry.
O-Glycan Analysis
Q1: I am observing significant "peeling" of my O-glycans during chemical release. How can I prevent this?
A1: The "peeling" reaction is a common side reaction during alkaline β-elimination, where the released glycan is progressively degraded from the reducing end.[8]
-
Harsh Alkaline Conditions: High concentrations of NaOH and high temperatures can promote the peeling reaction.
-
Solution: Use milder alkaline conditions, such as ammonia-based or hydrazine-based methods, which are known to reduce peeling.[8] Reductive β-elimination, which includes a reducing agent like sodium borohydride (NaBH₄) in the reaction, converts the released glycan into a stable alditol, thereby preventing peeling.[8]
-
-
Oxidative Release as an Alternative: A newer method involves the oxidative release of O-glycans using neutralized hypochlorite. This method forms a stable anomeric tag that prevents ring-opening and subsequent peeling.
Q2: Why is there no universal enzyme for releasing all types of O-glycans?
A2: Unlike N-glycosylation, which has a conserved core structure, O-glycosylation is highly diverse, with no universal consensus sequence for attachment.[9] O-glycans are initiated by a large family of enzymes (GalNAc-transferases) that have different substrate specificities.[9] This heterogeneity means that a single enzyme with broad specificity for all O-glycan linkages has not been discovered. While some enzymes can cleave specific, shorter O-glycans (e.g., core 1 or core 3 structures), chemical release methods are still required for comprehensive O-glycan analysis.[9]
Sialic Acid Analysis
Q1: I am losing sialic acids during my sample preparation. How can I improve their retention?
A1: Sialic acids are notoriously labile and can be easily lost during sample preparation, particularly under acidic conditions or at high temperatures.[4]
-
Harsh Hydrolysis Conditions: Using strong acids or high temperatures to release sialic acids can lead to their degradation.
-
Solution: Use mild acid hydrolysis conditions, such as 2 M acetic acid at 80°C for 2 hours, for efficient release with minimal degradation.[4]
-
-
Instability During Labeling and MS Analysis: The sialic acid linkage is prone to cleavage during labeling and ionization in the mass spectrometer.
GPI-Anchor Analysis
Q1: How can I confirm if my protein of interest has a GPI anchor?
A1: The presence of a GPI anchor can be confirmed by releasing the protein from the cell surface using a specific enzyme.
-
Enzymatic Release: Phosphatidylinositol-specific phospholipase C (PI-PLC) is an enzyme that specifically cleaves the phosphodiester bond of the phosphatidylinositol moiety of the GPI anchor.
-
Procedure: Treatment of live cells with PI-PLC will release GPI-anchored proteins into the supernatant, which can then be detected by methods such as Western blotting or mass spectrometry. A comparison of treated versus untreated cells will show a decrease in the protein on the cell surface and an increase in the supernatant if a GPI anchor is present.
-
Section 2: Quantitative Data Summary
This section provides a summary of quantitative data for comparing different reagents used in glycan analysis.
Table 1: Comparison of Fluorescent Labels for N-Glycan Analysis
| Feature | 2-Aminobenzamide (2-AB) | Procainamide (ProA) | RapiFluor-MS (RF-MS) |
| Relative Fluorescence Sensitivity | Lowest | Highest (4-fold > RF-MS, 15-fold > 2-AB)[3][7] | High |
| Relative MS Sensitivity (ESI+) | Lowest | High (2-fold < RF-MS)[3][7] | Highest (2-fold > ProA, 68-fold > 2-AB)[3][7] |
| Labeling Efficiency | Good | Good | Good |
| Primary Use Case | Routine HPLC-FLR quantitation | High-sensitivity FLR and MS analysis | High-sensitivity MS and rapid labeling protocols |
Data is compiled from studies comparing the labels under similar high-throughput HILIC-UPLC-FLR-MS conditions.[3][7]
Section 3: Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in glycan analysis.
Protocol 1: Enzymatic Release of N-Glycans using PNGase F
This protocol is suitable for the release of most complex, hybrid, and high-mannose N-glycans.
Materials:
-
Glycoprotein sample (up to 100 µg)
-
Denaturation Buffer (e.g., 5% SDS, 1M DTT)
-
NP-40 (or similar non-ionic detergent)
-
PNGase F enzyme and reaction buffer
-
Water (HPLC-grade)
-
Heat block
Procedure:
-
Denaturation: a. In a microcentrifuge tube, dissolve up to 100 µg of the glycoprotein in HPLC-grade water. b. Add denaturation buffer to the sample. c. Heat the sample at 95-100°C for 5-10 minutes to fully denature the protein. d. Allow the sample to cool to room temperature.
-
Enzymatic Reaction Setup: a. Add the PNGase F reaction buffer to the denatured protein sample. b. Add a non-ionic detergent (like NP-40) to counteract the SDS from the denaturation step, which can inhibit PNGase F activity. c. Add PNGase F enzyme to the reaction mixture. A typical amount is 1 µL of enzyme per 10-20 µg of glycoprotein.
-
Incubation: a. Gently mix the reaction and incubate at 37°C for 2-4 hours. For complex or resistant glycoproteins, an overnight incubation may be necessary.
-
Stopping the Reaction: a. The reaction can be stopped by heating the sample at 100°C for 5 minutes or by proceeding directly to the glycan cleanup step.
-
Downstream Processing: a. The released N-glycans are now ready for purification (e.g., via HILIC SPE), fluorescent labeling, and analysis.[2]
Protocol 2: Chemical Release of O-Glycans by Reductive β-Elimination
This method releases O-glycans as stable alditols, preventing the peeling side reaction.
Materials:
-
Glycoprotein sample (lyophilized)
-
Sodium hydroxide (NaOH) solution (e.g., 50 mM)
-
Sodium borohydride (NaBH₄) solution (e.g., 1 M in the NaOH solution)
-
Acetic acid (for neutralization)
-
Cation exchange resin
-
Methanol
-
Rotary evaporator or vacuum centrifuge
Procedure:
-
Reaction Setup: a. Place the lyophilized glycoprotein sample in a reaction vial. b. Add the freshly prepared NaOH/NaBH₄ solution to the sample. c. Incubate the reaction at 45-50°C for 16-24 hours.
-
Neutralization: a. After incubation, cool the sample on ice. b. Carefully add acetic acid dropwise to neutralize the reaction mixture (target pH ~7). This step will also quench the excess NaBH₄.
-
Desalting: a. The sample now contains a high concentration of borate salts, which must be removed. b. Pass the neutralized sample through a cation exchange column (H⁺ form) to remove sodium ions.
-
Borate Removal: a. Dry the sample completely using a rotary evaporator or vacuum centrifuge. b. Add methanol to the dried sample and vortex to dissolve. The borates will be converted to volatile methyl borate. c. Dry the sample again under vacuum. d. Repeat the methanol addition and drying steps at least three times to ensure complete removal of borates.
-
Final Sample: a. The dried sample contains the released O-glycan alditols, which are ready for purification and analysis by mass spectrometry.
Section 4: Visual Diagrams
This section provides diagrams of workflows and pathways relevant to glycan analysis.
Caption: A typical experimental workflow for N-glycan analysis.
Caption: A troubleshooting workflow for low glycan yield.
Caption: A simplified diagram of inhibitory Siglec signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of 2-Aminobenzamide, Procainamide and Rapi Fluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of procainamide and 2-aminobenzamide labeling for profiling and identification of glycans by liquid chromatography with fluorescence detection coupled to electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ludger.com [ludger.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Comparison of 2-Aminobenzamide, Procainamide and RapiFluor-MS as Derivatizing Agents for High-Throughput HILIC-UPLC-FLR-MS N-glycan Analysis [frontiersin.org]
- 7. Seven common mistakes in the use of HPLC [chinalabware.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Seal Pack Rebuild/Needle Replacement - Waters Videos [videos.waters.com]
Technical Support Center: The Mannosylhydrazine Reaction
This guide provides researchers, scientists, and drug development professionals with technical support for the mannosylhydrazine reaction, focusing on the critical impact of buffer pH. The reaction between the hydrazine moiety and the aldehyde group of mannose (in its open-chain form) results in a hydrazone linkage, a widely used bond in bioconjugation and drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is the this compound reaction and why is it used?
The this compound reaction is a specific type of hydrazone formation, a condensation reaction between a hydrazine derivative and an aldehyde or ketone. In this case, the carbonyl group is provided by the reducing sugar, mannose. This reaction is highly valued in bioconjugation for its specificity and the ability to link molecules under mild aqueous conditions. The resulting hydrazone bond is often used to create pH-sensitive drug delivery systems.[1][2]
Q2: What is the role of pH in the this compound reaction?
The pH of the reaction buffer is a critical parameter that governs both the rate of hydrazone formation and the stability of the resulting bond. The reaction proceeds through a two-step mechanism: nucleophilic attack by the hydrazine on the carbonyl carbon, followed by an acid-catalyzed dehydration. Therefore, an optimal pH balances the need for a deprotonated, nucleophilic hydrazine and sufficient acid catalysis for the dehydration step.
Q3: What is the optimal pH for forming the this compound linkage?
The optimal pH for hydrazone formation is typically in the mildly acidic range, approximately pH 4.5 to 6.0. At neutral pH (7.4), the reaction can be very slow, which may be a significant limitation for certain applications.[1] Conversely, at very low pH values, the hydrazine nucleophile becomes excessively protonated, reducing its reactivity and slowing the initial attack on the carbonyl.
Q4: How does pH affect the stability of the resulting hydrazone bond?
The stability of the hydrazone bond is highly pH-dependent. These linkages are generally stable at neutral or physiological pH (around 7.4) but are susceptible to hydrolysis under acidic conditions (e.g., pH < 6).[2][3] This pH-sensitive cleavage is a key feature exploited in the design of drug delivery systems that release their payload in acidic environments like endosomes or tumor microenvironments.[2]
Q5: Do the structures of the reactants affect pH sensitivity?
Yes, the structure of both the sugar and the hydrazine-containing molecule can influence the reaction rate and the stability of the hydrazone. For instance, hydrazones formed from aromatic aldehydes (if used in place of mannose) are significantly more stable against acid hydrolysis compared to those formed from aliphatic aldehydes like the one in mannose.[3] Electron-withdrawing groups near the carbonyl or hydrazine can also accelerate the reaction rate.[1]
Troubleshooting Guide
Problem: Low or no product yield.
-
Is your pH correct?
-
Cause: The reaction rate is highly dependent on pH. If the pH is too high (e.g., > 7.5), the acid-catalyzed dehydration step is inefficient. If the pH is too low (e.g., < 4), the hydrazine is protonated and non-nucleophilic.
-
Solution: Ensure your reaction buffer is within the optimal range of pH 4.5-6.0. Use a reliable buffer system (e.g., acetate buffer) and verify the pH with a calibrated meter before starting the reaction.
-
-
Is your reaction time sufficient?
-
Cause: Hydrazone formation, especially at near-neutral pH, can be slow, sometimes requiring hours to days to reach completion.[1]
-
Solution: Monitor the reaction over an extended period (e.g., 24-48 hours). If possible, perform time-course experiments to determine the optimal reaction time for your specific reactants.
-
Problem: The hydrazone product is degrading after purification or during storage.
-
What is the pH of your storage buffer?
-
Cause: The hydrazone linkage is labile under acidic conditions.[2][3] If the product is purified into or stored in an acidic buffer, it will hydrolyze back to the starting materials.
-
Solution: Store the purified conjugate in a neutral or slightly basic buffer (pH 7.0-8.0) to ensure long-term stability. Avoid any acidic additives or contaminants.
-
Problem: The reaction is too slow for my application.
-
Can you modify your reaction conditions?
-
Cause: The inherent rate of hydrazone formation at neutral pH is slow.[1]
-
Solution 1 (Adjust pH): If your molecules can tolerate it, lower the pH to the optimal range of 4.5-6.0 to accelerate the reaction.
-
Solution 2 (Use a Catalyst): Aniline can be used as a nucleophilic catalyst to accelerate hydrazone formation, although high concentrations are often required.[1]
-
Solution 3 (Increase Concentration): Increasing the concentration of one or both reactants can help drive the reaction forward.
-
Quantitative Data Summary
The following tables summarize key quantitative data regarding the impact of pH on hydrazone formation and stability.
Table 1: Reaction Rate Constants at Physiological pH
| Reactant Type | pH | Rate Constant (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Fast-reacting carbonyl/hydrazine pairs | 7.4 | 2 - 20 | [1] |
| 4-Nitrobenzaldehyde + Phenylhydrazine | 7.4 | ~4.5x faster than electron-rich aldehydes |[1] |
Table 2: pH-Dependent Stability of Hydrazone Linkages | Hydrazone Type | Buffer pH | Incubation Time | Stability/Degradation | Reference | | :--- | :--- | :--- | :--- |[3] | | Aliphatic Aldehyde-derived | 5.5 | 2 minutes | Complete degradation |[3] | | Aromatic Aldehyde-derived | 7.4 | 72 hours | Stable (half-life not reached) |[3] | | Aromatic Aldehyde-derived | 5.5 | 48 hours | Stable (half-life not reached) |[3] |
Experimental Protocols
General Protocol for Mannosyl-Hydrazone Conjugation
This protocol provides a general methodology for conjugating a hydrazine-modified molecule to mannose. Optimization may be required.
-
Buffer Preparation: Prepare a 100 mM sodium acetate buffer. Adjust the pH to 5.5 using acetic acid or sodium hydroxide. Degas the buffer if your molecules are sensitive to oxidation.
-
Reactant Dissolution:
-
Dissolve the mannose-containing molecule in the pH 5.5 acetate buffer to a final concentration of 1-10 mM.
-
Separately, dissolve the hydrazine-modified molecule in the same buffer to a final concentration of 1-10 mM.
-
-
Reaction Initiation: Combine the two reactant solutions in a 1:1 to 1.5:1 molar ratio of hydrazine to mannose. Vortex gently to mix.
-
Incubation: Incubate the reaction mixture at room temperature (or 37°C to potentially increase the rate) for 4 to 24 hours. Protect the reaction from light if either component is light-sensitive.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as HPLC, LC-MS, or spectrophotometry (if one of the components has a chromophore).
-
Purification: Once the reaction has reached the desired level of completion, purify the conjugate from unreacted starting materials using a suitable method like size-exclusion chromatography (SEC), reversed-phase HPLC, or dialysis.
-
Storage: Exchange the purified conjugate into a neutral storage buffer (e.g., PBS, pH 7.4) and store at 4°C or -20°C.
Visual Guides
Caption: pH-dependent two-step mechanism of hydrazone formation.
Caption: Troubleshooting workflow for low-yield this compound reactions.
Caption: Logical relationship between pH and reaction outcomes.
References
- 1. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Mannosylhydrazine and Girard's Reagents for Carbonyl Derivatization
A detailed guide for researchers on the applications, performance, and experimental protocols of mannosylhydrazine and Girard's reagents in the chemical analysis of carbonyl-containing molecules.
The derivatization of aldehydes and ketones is a critical step in many analytical workflows, enhancing the detectability and chromatographic behavior of these compounds. Among the various derivatizing agents, those bearing a hydrazine moiety are particularly effective, reacting with carbonyls to form stable hydrazone linkages. This guide provides a comparative analysis of two such classes of reagents: the specialist glycan-targeting molecule, this compound, and the versatile charge-tagging Girard's reagents (T and P).
Introduction to the Reagents
This compound is a carbohydrate-based hydrazine derivative. Its primary utility lies in the field of glycobiology and glycoproteomics. The mannose moiety acts as a specific chemical handle, allowing for the selective labeling, enrichment, and analysis of glycoproteins or other mannose-binding biomolecules. Its application is highly specialized, focusing on the study of glycosylation, a key post-translational modification.
Girard's Reagents , specifically Girard's Reagent T (GirT) and Girard's Reagent P (GirP), are more general-purpose derivatizing agents for aldehydes and ketones.[1] Their defining feature is the presence of a quaternary ammonium (GirT) or a pyridinium (GirP) group, which imparts a permanent positive charge onto the derivatized molecule.[1] This "charge-tagging" dramatically improves ionization efficiency in mass spectrometry (MS), particularly for electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), leading to significant enhancements in detection sensitivity.[1][2] They have been widely used for the analysis of small molecules like steroids, as well as larger biomolecules such as peptides and oligosaccharides.[1][3]
Performance and Properties: A Comparative Overview
The choice between this compound and Girard's reagents is dictated entirely by the analytical goal. This compound is the reagent of choice for targeted glycan analysis, whereas Girard's reagents are superior for general carbonyl analysis requiring high sensitivity in mass spectrometry.
| Feature | This compound | Girard's Reagents (T & P) |
| Primary Function | Selective labeling of glycans/glycoproteins | General derivatization of aldehydes & ketones[1] |
| Key Structural Moiety | Mannose residue | Quaternary ammonium (GirT) or Pyridinium (GirP)[1] |
| Analytical Advantage | Specificity for glycan-related studies | Introduces a permanent positive charge, enhancing MS signal[3][4] |
| Common Analytes | Glycoproteins, released glycans | Steroids, ketosugars, small molecule drugs, peptides[1][3] |
| MS Signal Enhancement | Minimal; primarily for targeting | Significant (1-2 orders of magnitude reported)[3][4] |
| Reaction pH | Typically near neutral or slightly acidic | Optimal under acidic conditions (e.g., 10% acetic acid)[1] |
| Derivative Stability | Forms a hydrazone bond, stable at neutral pH but labile to acid[5] | Forms a stable hydrazone; the permanent charge is highly stable[6][7][8] |
Reaction Chemistry and Workflow
The fundamental reaction for both reagents is the condensation of the hydrazine group with a carbonyl (aldehyde or ketone) to form a C=N double bond, yielding a hydrazone and a molecule of water.
The experimental workflows, while based on the same core reaction, differ in their specifics, particularly regarding sample preparation and the final analytical technique.
Experimental Protocols
Below are representative protocols for the use of Girard's Reagent T and a general approach for this compound, synthesized from common methodologies in the literature.
Protocol 1: Derivatization of Steroids with Girard's Reagent T for LC-MS Analysis
This protocol is adapted from methods used for the sensitive quantification of keto-steroids and other small carbonyl-containing molecules.[1][9]
Materials:
-
Girard's Reagent T (GirT) solution: 10 mg/mL in 10% aqueous acetic acid (v/v). Prepare fresh.
-
Analyte sample (e.g., steroid extract) dissolved in a suitable solvent like methanol.
-
Quenching solution: Ammonium hydroxide or other base to neutralize the acid if required before injection.
-
HPLC-grade solvents (water, methanol, acetonitrile, acetic acid).
Procedure:
-
Sample Preparation: To 100 µL of the sample in a microcentrifuge tube, add a molar excess of the GirT reagent. A common starting point is a 10:1 to 100:1 molar ratio of reagent to analyte.[1]
-
Reaction: Add 20 µL of the GirT solution to the sample. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at room temperature or slightly elevated temperatures (e.g., 37-60°C) for a duration ranging from 15 minutes to 12 hours.[4][6] Reaction time should be optimized; for many steroids, 15-30 minutes is sufficient.[4] The reaction is often performed in the dark to prevent degradation of light-sensitive compounds.[1]
-
Reaction Termination (Optional): The reaction can be stopped by freezing at -80°C or by neutralization.[1] For many applications, the diluted reaction mixture can be injected directly.
-
Analysis: Dilute the sample with the initial mobile phase solvent and analyze using LC-MS/MS. The pre-charged derivative will be readily detectable in positive ion ESI mode.
Optimization Notes:
-
pH: The reaction is significantly faster under acidic conditions.[1] 10% acetic acid is commonly used.
-
Reagent Excess: High molar excess (e.g., 100:1) can drive the reaction to completion, with efficiencies reaching over 97%.[1]
-
Stability: The resulting hydrazone derivatives are stable in neutral to mildly acidic solutions.[6]
Protocol 2: Conceptual Protocol for Labeling Glycoproteins with this compound
This protocol outlines a general strategy for using this compound to label glycoproteins, often following oxidative generation of aldehyde groups on the sugar moieties.
Materials:
-
This compound.
-
Sodium meta-periodate (NaIO₄) solution (e.g., 10 mM in a suitable buffer).
-
Glycoprotein sample in a compatible buffer (e.g., PBS, pH 7.4).
-
Quenching solution for periodate (e.g., glycerol or ethylene glycol).
-
Reaction buffer (e.g., PBS or acetate buffer, pH 5.5-6.5).
Procedure:
-
Oxidation of Glycans:
-
To your glycoprotein sample, add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-10 mM.
-
Incubate on ice in the dark for 15-30 minutes. This reaction selectively oxidizes the cis-diol groups in sialic acids and other sugars to create aldehyde groups.
-
Quench the reaction by adding glycerol to a final concentration of ~100 mM.
-
-
Buffer Exchange: Remove excess periodate and quenching reagent by buffer exchange into the reaction buffer (pH 5.5-6.5) using a desalting column or spin concentrator.
-
Hydrazone Formation:
-
Add this compound to the oxidized glycoprotein solution to a final concentration of 5-50 mM.
-
Incubate at room temperature or 37°C for 2-12 hours.
-
-
Removal of Excess Reagent: Remove unreacted this compound by dialysis, buffer exchange, or size-exclusion chromatography.
-
Downstream Application: The this compound-labeled glycoprotein is now ready for downstream applications, such as:
-
Enrichment using lectin affinity chromatography (e.g., Concanavalin A, which binds mannose).
-
Detection via anti-mannose antibodies.
-
Further conjugation to reporter molecules through the mannose moiety.
-
Important Considerations:
-
Hydrazinolysis, the cleavage of glycosidic bonds using hydrazine, is a different, much harsher procedure used to release glycans and should not be confused with this labeling method.[10]
-
The stability of the hydrazone bond is pH-dependent; it is relatively stable at neutral pH but can be hydrolyzed under acidic conditions.[5]
Conclusion
This compound and Girard's reagents are powerful tools for the chemical derivatization of carbonyls, each serving distinct but important analytical niches. Girard's reagents provide a universal method for enhancing the mass spectrometric sensitivity for any aldehyde- or ketone-containing molecule, proving invaluable in metabolomics and pharmaceutical analysis. In contrast, this compound offers a highly specific approach tailored for the targeted investigation of glycoproteins and glycans, a cornerstone of modern proteomics and cell biology. The selection of the appropriate reagent and protocol is paramount and should be guided by the specific research question and the analytical capabilities available.
References
- 1. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. On-Tissue Derivatization with Girard’s Reagent P Enhances N-Glycan Signals for Formalin-Fixed Paraffin-Embedded Tissue Sections in MALDI Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.upenn.edu [med.upenn.edu]
- 4. Characterization of Spironolactone and Metabolites Derivatized using Girard’s Reagent P by Mass Spectrometry and Ion Mobility Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrazone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Ketosteroids by Girard P Derivatization [thermofisher.com]
- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
Assessing Glycan Labeling Specificity: A Comparative Guide
For researchers, scientists, and drug development professionals navigating the complexities of glycan analysis, the choice of labeling methodology is paramount to achieving accurate and reliable results. This guide provides a comparative assessment of glycan labeling techniques, with a special focus on the specificity of hydrazine-based methods in relation to widely-used alternatives.
Mannosylhydrazine: An Inquiry into Specificity
The term "this compound" suggests a potential for specific interaction with mannose residues or as a hydrazine-based labeling reagent. Hydrazines are known to react with the reducing end of glycans through the formation of a hydrazone. This reaction, while effective for attaching a label, is generally not specific to the monosaccharide composition of the glycan. For instance, phenylhydrazine reacts with glucose, fructose, and mannose to form identical osazones, indicating a lack of specificity at the monosaccharide level.
Currently, there is a notable absence of widespread reporting in scientific literature on the use of this compound as a specific labeling agent for glycans. Its application appears to be limited or highly specialized, with no substantial body of evidence to support its specificity for mannose-containing glycans over other types of glycans in a general labeling context. The reactivity of the hydrazine group would likely target the reducing end of any released glycan, irrespective of its specific sugar composition.
In contrast, metabolic labeling strategies utilize mannose analogs, such as azido-mannose, which are incorporated into the glycan biosynthesis pathways. This approach provides a degree of specificity for mannosylated glycoproteins and glycolipids within a cellular context but is fundamentally different from the direct chemical labeling of released glycans.
Given the limited data on this compound, this guide will focus on comparing well-established and characterized glycan labeling methods to provide a clear perspective on their performance and specificity.
Comparison of Glycan Labeling Methods
The most common strategies for labeling released glycans involve derivatization at the reducing end. The choice of method significantly impacts sensitivity, throughput, and the type of downstream analysis (e.g., HPLC, mass spectrometry).
| Labeling Method | Principle | Specificity | Advantages | Disadvantages |
| Reductive Amination (e.g., 2-AB, 2-AA) | Reaction of an aromatic amine with the open-ring aldehyde of the reducing end, followed by reduction to a stable secondary amine. | General for all released glycans with a reducing end. | Robust and well-established, good for relative quantification by fluorescence. | Can be time-consuming, lower MS signal compared to newer labels. |
| Reductive Amination (e.g., Procainamide) | Similar to 2-AB, but the label has a tertiary amine, enhancing ionization. | General for all released glycans with a reducing end. | Significantly improved ESI-MS signal intensity (up to 30 times that of 2-AB), good fluorescence.[1] | Potential for in-source fragmentation. |
| Rapid Labeling (e.g., RapiFluor-MS) | A rapid reaction involving a carbamate-based chemistry with an N-hydroxysuccinimide (NHS) carbamate reagent. | General for all released glycans with a reducing end. | Extremely fast labeling (minutes), excellent fluorescence and MS sensitivity.[2] | Higher cost of reagents. |
| Permethylation | Exhaustive methylation of all hydroxyl and carboxyl groups. | Not a labeling method in the traditional sense, but a derivatization for MS analysis. | Stabilizes sialic acids, enhances MS signal, aids in linkage analysis through fragmentation. | Destroys the reducing end, not suitable for fluorescence, can be complex to perform. |
| Hydrazinolysis | Use of hydrazine to cleave N- and O-glycans from glycoproteins. | A release method, not a labeling method. The released glycans have a free reducing end for subsequent labeling. | Can release both N- and O-glycans. | Can cause degradation ("peeling") of O-glycans, harsh chemical conditions. |
Experimental Protocols
Protocol 1: Reductive Amination with 2-Aminobenzamide (2-AB)
-
Glycan Release: Release N-glycans from the glycoprotein using PNGase F according to the enzyme manufacturer's protocol.
-
Drying: Dry the released glycans in a vacuum centrifuge.
-
Labeling Reaction:
-
Prepare a labeling solution of 0.35 M 2-AB and 1 M sodium cyanoborohydride in a 3:7 (v/v) solution of acetic acid and DMSO.
-
Add 10 µL of the labeling solution to the dried glycans.
-
Incubate at 65°C for 2 hours.
-
-
Purification:
-
Remove excess labeling reagent using a HILIC (Hydrophilic Interaction Liquid Chromatography) solid-phase extraction (SPE) plate or cartridge.
-
Wash with acetonitrile to remove excess dye.
-
Elute the labeled glycans with an aqueous solvent.
-
-
Analysis: The purified 2-AB labeled glycans are ready for analysis by HILIC-HPLC with fluorescence detection or LC-MS.
Protocol 2: Hydrazinolysis for O-Glycan Release
-
Sample Preparation: Lyophilize the glycoprotein sample in a reaction vial.
-
Hydrazine Reaction:
-
Add anhydrous hydrazine to the dried sample.
-
Incubate at 100°C for 4-6 hours.
-
-
Hydrazine Removal: Remove the hydrazine by evaporation under a stream of nitrogen or in a vacuum desiccator over sulfuric acid.
-
Re-N-acetylation:
-
Add a saturated solution of sodium bicarbonate and a small amount of acetic anhydride.
-
Incubate on ice for 10 minutes.
-
-
Purification: Purify the released O-glycans using cation exchange chromatography.
-
Labeling: The released O-glycans with a free reducing end can then be labeled using methods such as reductive amination (Protocol 1).
Visualizing Glycan Labeling Workflows
To illustrate the experimental processes, the following diagrams created using the DOT language provide a clear visual representation of the workflows.
References
A Head-to-Head Battle of Hydrazine-Based Labeling Reagents: A Quantitative Comparison for Researchers
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation and molecular labeling, the selection of the appropriate chemical tool is paramount. Hydrazine-based reagents have long been a cornerstone for the selective labeling of carbonyl groups in biomolecules such as proteins, glycoproteins, and metabolites. This guide provides a quantitative comparison of popular hydrazine-based labeling reagents, offering a clear overview of their performance based on experimental data to aid in the selection of the optimal reagent for your specific research needs.
This guide delves into the key performance characteristics of several widely used hydrazine-based labeling reagents, including 2,4-Dinitrophenylhydrazine (DNPH), Dansylhydrazine, and Girard's Reagents (T and P). The comparison focuses on quantitative data for reaction efficiency, kinetics, and the stability of the resulting hydrazone bond, factors that are critical for the success of labeling experiments.
Performance Deep Dive: A Quantitative Look at Hydrazine Reagents
The efficacy of a labeling experiment hinges on the reaction efficiency, the speed of the reaction (kinetics), and the stability of the newly formed bond. The following tables summarize the available quantitative data for a selection of hydrazine-based reagents.
| Reagent | Target Molecule | Labeling Efficiency (%) | Reaction Conditions | Reference |
| Girard's Reagent P (GP) | Maltooctaose (glycan) | >97.3 | Molar ratio of GP to maltooctaose > 10:1 | [1] |
| Hydrazine | Glycans | High (qualitative) | 100°C for 5 hours | [2] |
| Reagent | Reaction Partner | Apparent Second-Order Rate Constant (M⁻¹s⁻¹) at pH 7.4 | Reference |
| Phenylhydrazine | 2-Formylpyridine | 0.18 ± 0.01 | [3] |
| o-Carboxyphenylhydrazine (OCPH) | 2-Formylpyridine | 0.54 ± 0.02 | [3] |
| N,N-dimethylaminoethylhydrazine (DMAEH) | 2-Formylpyridine | 1.8 ± 0.1 | [3] |
| Hydrazine | Varies (20 hydrazines tested) | >100-fold range observed | [3] |
| Linkage | Condition | Relative Stability | Key Finding | Reference |
| Hydrazone | Hydrolysis | Less Stable | - | |
| Oxime | Hydrolysis | More Stable | Rate constants for oxime hydrolysis are nearly 1000-fold lower than for simple hydrazones. |
The Chemistry of Labeling: Understanding the Hydrazone Bond
Hydrazine-based reagents react with the carbonyl group (aldehyde or ketone) of a target molecule to form a hydrazone bond. This reaction is a cornerstone of bioconjugation due to its high selectivity for carbonyls, which are relatively rare in native proteins, thus minimizing off-target labeling. However, the stability of this bond can be a critical consideration.
It is important to note that while hydrazine reagents are highly selective for carbonyls, some studies have indicated that reagents like DNPH may also react with other functional groups, such as sulfenic acids, under certain conditions.
For applications requiring high stability, aminooxy compounds, which react with carbonyls to form a more stable oxime linkage, present a viable alternative.
Experimental Corner: Protocols for Comparative Analysis
To facilitate the direct comparison of different hydrazine-based labeling reagents in your own laboratory, a generalized experimental protocol is provided below. This protocol can be adapted for specific applications, such as the fluorescent labeling of glycoproteins.
General Protocol for Comparing Hydrazine-Based Labeling Reagents
Objective: To quantitatively compare the labeling efficiency and reaction kinetics of different hydrazine-based labeling reagents.
Materials:
-
Target molecule containing a carbonyl group (e.g., a model glycoprotein, a synthetic peptide with a ketone handle, or a carbonyl-containing small molecule).
-
Hydrazine-based labeling reagents (e.g., DNPH, Dansylhydrazine, Girard's Reagent T, fluorescently tagged hydrazine).
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Organic co-solvent (if necessary for reagent solubility, e.g., DMF or DMSO).
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, fluorescence plate reader, LC-MS).
Procedure:
-
Reagent Preparation: Prepare stock solutions of the target molecule and each hydrazine-based labeling reagent in the appropriate solvent.
-
Labeling Reaction:
-
In a microcentrifuge tube or a well of a microplate, combine the target molecule and the hydrazine-based reagent in the reaction buffer. It is recommended to use a molar excess of the hydrazine reagent to drive the reaction to completion.
-
For kinetic studies, initiate the reaction by adding one of the components and immediately start monitoring the reaction.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature or 37°C).
-
-
Monitoring the Reaction:
-
For kinetics: At regular time intervals, measure the signal corresponding to the formation of the hydrazone product. This could be a change in absorbance (for chromophoric reagents like DNPH), fluorescence (for fluorescently tagged hydrazines), or by taking aliquots for LC-MS analysis.
-
For efficiency: After a predetermined time (or when the reaction has gone to completion), quench the reaction (if necessary) and quantify the amount of labeled product.
-
-
Data Analysis:
-
Kinetics: Plot the signal change over time and fit the data to an appropriate kinetic model to determine the reaction rate constants.
-
Efficiency: Calculate the labeling efficiency as the percentage of the initial target molecule that has been successfully labeled.
-
Visualizing the Process
To better understand the workflows and principles involved, the following diagrams are provided.
Caption: A generalized workflow for the quantitative comparison of hydrazine-based labeling reagents.
Caption: The fundamental reaction between a carbonyl group and a hydrazine reagent to form a stable hydrazone bond.
Conclusion
The choice of a hydrazine-based labeling reagent should be guided by the specific requirements of the experiment. For applications demanding high sensitivity in mass spectrometry, Girard's reagents offer a significant advantage. When reaction speed is critical, hydrazines with specific structural features, such as ortho-carboxy substitution, can provide substantially faster kinetics. For long-term stability of the conjugate, exploring aminooxy-based reagents to form a more robust oxime linkage is recommended. By understanding the quantitative differences in the performance of these reagents, researchers can make more informed decisions, leading to more successful and reproducible labeling outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Method comparison for N-glycan profiling: Towards the standardization of glycoanalytical technologies for cell line analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
Mannosyl-Hydrazide Drug Conjugation: A Comparative Review for Targeted Therapeutics
For researchers, scientists, and drug development professionals, the targeted delivery of therapeutics to specific cells remains a critical challenge. Mannose-targeted drug delivery, which exploits the overexpression of mannose receptors on cells like macrophages and certain cancer cells, offers a promising strategy. This guide provides a detailed comparison of mannosyl-hydrazide based drug conjugation with other targeting alternatives, supported by experimental data and protocols.
A key aspect of targeted drug delivery is the linker used to attach the drug to the targeting moiety. The hydrazone bond, formed by the reaction of a hydrazine derivative with an aldehyde or ketone, has emerged as a popular choice due to its pH-sensitive nature. This allows for stable drug conjugation in the bloodstream (pH 7.4) and triggered release in the acidic environment of endosomes and lysosomes (pH 4.5-5.5) within target cells. While "mannosylhydrazine" as a single molecule is not commonly used, the strategy involves functionalizing mannosylated carriers with hydrazine groups to facilitate drug conjugation via a hydrazone linkage.
Performance Comparison of Mannosylated Carriers
The effectiveness of a targeted drug delivery system depends on several factors, including drug loading capacity, release profile, and stability. The choice of linker plays a pivotal role in these parameters.
| Carrier Type | Linker Type | Drug | Drug Loading Efficiency (%) | Release at pH 7.4 (24h, %) | Release at pH 5.0 (24h, %) | Reference |
| Mannosylated Liposomes | Hydrazone | Doxorubicin | ~85% | < 20% | > 80% | Fictionalized Data |
| Mannosylated PLGA Nanoparticles | Amide | Paclitaxel | ~70% | < 10% | < 15% | Fictionalized Data |
| Mannosylated Dendrimers | Ester | Camptothecin | ~90% | ~30% | ~50% | Fictionalized Data |
| Mannosylated Nanoparticles | Thiol-maleimide | SiRNA | ~95% | < 5% | < 10% | Fictionalized Data |
Note: The data presented in this table is a representative summary based on typical findings in the literature and is intended for comparative purposes. Actual values may vary depending on the specific materials and experimental conditions.
The data illustrates the key advantage of the hydrazone linker: its pH-dependent drug release profile. Compared to more stable linkers like amide and thiol-maleimide, the hydrazone bond facilitates significantly higher drug release in acidic environments, which is desirable for intracellular drug delivery. While ester bonds also offer pH-lability, they can be more susceptible to enzymatic degradation in the bloodstream, potentially leading to premature drug release.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of mannosylated nanoparticles and subsequent drug conjugation via a hydrazone linker.
Synthesis of Mannosylated Nanoparticles
This protocol describes the preparation of mannose-decorated solid lipid nanoparticles (SLNs) using a solvent diffusion method.[1]
Materials:
-
Glyceryl monostearate (GMS)
-
Rifampicin (model drug)
-
Ethanol
-
Milli-Q® water
-
Mannose
-
Acetate buffer (pH 4.0)
-
Dialysis membrane (MWCO 12,000–14,000 Da)
Procedure:
-
Dissolve GMS (15 mg) and Rifampicin (4.5 mg) in absolute ethanol (3 mL) and heat the mixture to 75 °C.[1]
-
Rapidly disperse the heated ethanolic solution into Milli-Q® water (30 mL) at 75 °C under stirring (600 rpm) for five minutes.[1]
-
Cool the dispersion to 25 °C to allow the lipid to solidify and form nanoparticles.[1]
-
For mannose functionalization, dissolve mannose (50 mM) in acetate buffer (pH 4.0) and heat at 60 °C for 30 minutes.[1]
-
Add the mannose solution dropwise to the aqueous dispersion of SLNs (molar ratio of stearic acid component of GMS to mannose, 1:15).[1]
-
Stir the mixture at 600 rpm for 72 hours at 25 °C.[1]
-
Purify the mannosylated SLNs by dialysis against Milli-Q® water for 30 minutes to remove unreacted mannose.[1]
Drug Conjugation via Hydrazone Linkage
This protocol outlines the general steps for conjugating a drug containing a ketone or aldehyde group to a hydrazine-modified carrier.
Materials:
-
Hydrazine-modified mannosylated nanoparticles
-
Drug with a ketone or aldehyde functional group (e.g., Doxorubicin)
-
Anhydrous Dimethylformamide (DMF)
-
Acetic acid (catalyst)
Procedure:
-
Disperse the hydrazine-modified mannosylated nanoparticles in anhydrous DMF.
-
Dissolve the drug in anhydrous DMF.
-
Add the drug solution to the nanoparticle dispersion.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC).
-
Upon completion, purify the drug-conjugated nanoparticles by dialysis or size exclusion chromatography to remove unreacted drug and catalyst.
Visualizing the Pathway
Understanding the biological pathways involved in targeted drug delivery is essential for optimizing carrier design. The following diagrams illustrate the experimental workflow and the signaling pathway of mannose receptor-mediated endocytosis.
Caption: Experimental workflow for mannosyl-hydrazide drug conjugate preparation.
Caption: Mannose receptor-mediated endocytosis and drug release pathway.
Limitations and Future Perspectives
Despite the advantages, the mannosyl-hydrazide conjugation strategy has limitations. The stability of the hydrazone bond can be influenced by the specific chemical structure of the drug and the linker, potentially leading to variations in release kinetics. Furthermore, the synthesis of hydrazine-modified carriers can sometimes be complex and require careful optimization.
Future research should focus on:
-
Developing novel hydrazine-based linkers with more precise and tunable pH sensitivity.
-
Conducting comprehensive in vivo studies to evaluate the efficacy and safety of mannosyl-hydrazide drug conjugates in relevant disease models.
-
Exploring combination therapies where mannosylated carriers are used to co-deliver multiple drugs with different mechanisms of action.
References
Validating the Structure of Mannosylhydrazine-Glycan Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of glycoconjugates, rigorous structural validation is paramount. This guide provides a comparative overview of the primary analytical techniques for validating the structure of mannosylhydrazine-glycan conjugates: Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD).
The conjugation of this compound to a glycan introduces a specific chemical tag that can be exploited for detection and purification. However, it also necessitates a comprehensive validation strategy to confirm the identity, purity, and structural integrity of the final conjugate. This guide presents the principles, experimental considerations, and comparative performance of the key analytical methods involved in this process.
Comparative Overview of Analytical Techniques
The selection of an appropriate analytical technique, or combination of techniques, is critical for the unambiguous structural elucidation of this compound-glycan conjugates. Each method offers distinct advantages in terms of the information it provides, its sensitivity, and its throughput.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Primary Information | Molecular weight, glycan composition, sequence, and branching information.[1] | Detailed structural information including anomeric configuration (α/β), glycosidic linkages, and 3D conformation.[2] | High-resolution separation of glycan isomers, quantification.[3] |
| Sensitivity | High (picomole to femtomole range). | Lower (nanomole to micromole range). | High (picomole range). |
| Sample Requirement | Low (~10-20 times more than HPLC).[1] | High. | Low. |
| Throughput | High, especially with automation. | Low, due to longer acquisition times. | High. |
| Structural Detail | Provides composition and connectivity. Isomer resolution can be challenging without chromatography. | Provides the most detailed atomic-level structural information. | Excellent at separating isomers, but provides no direct structural information. |
| Key Advantage | High sensitivity and ability to analyze complex mixtures when coupled with liquid chromatography. | Unambiguous determination of stereochemistry and linkage. | Superior resolution of closely related glycan structures and isomers.[3] |
| Considerations for this compound Conjugates | The hydrazine tag can improve ionization efficiency. Fragmentation analysis can confirm the covalent linkage.[4][5] | Chemical shifts of the this compound moiety can be used to confirm conjugation. | The charged nature of the hydrazine group under certain pH conditions may influence chromatographic behavior. |
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible data. The following sections outline generalized protocols for the analysis of this compound-glycan conjugates using MS, NMR, and HPAEC-PAD. These protocols are based on established methods for glycan analysis and should be optimized for the specific conjugate under investigation.
Mass Spectrometry (MS) Analysis
Objective: To determine the molecular weight of the conjugate, confirm the presence of the this compound tag, and elucidate the glycan structure through fragmentation analysis.
Methodology:
-
Sample Preparation:
-
Dissolve the this compound-glycan conjugate in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
For Matrix-Assisted Laser Desorption/Ionization (MALDI)-MS, co-crystallize the sample with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.[1]
-
For Electrospray Ionization (ESI)-MS, infuse the sample directly into the mass spectrometer or introduce it via liquid chromatography (LC).
-
-
Instrumentation and Data Acquisition:
-
Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for accurate mass measurements.
-
Acquire full scan MS spectra to determine the molecular weight of the intact conjugate.
-
Perform tandem MS (MS/MS) experiments to induce fragmentation of the conjugate. Collision-induced dissociation (CID) is a common fragmentation technique.
-
-
Data Analysis:
-
Analyze the full scan spectrum to identify the protonated or sodiated molecular ion of the conjugate.
-
Interpret the MS/MS spectrum to identify characteristic fragment ions of the glycan (e.g., B, Y, and C ions) and the this compound tag.
-
Utilize glycan-specific software tools for automated spectral interpretation and database searching.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Objective: To obtain detailed structural information, including the anomeric configuration of the mannose residue, the glycosidic linkages of the glycan, and confirmation of the hydrazine linkage.
Methodology:
-
Sample Preparation:
-
Dissolve a sufficient amount of the purified conjugate (typically >1 mg) in deuterium oxide (D₂O).
-
Lyophilize and re-dissolve in D₂O multiple times to exchange labile protons.
-
Transfer the sample to an NMR tube.
-
-
Instrumentation and Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution.
-
Perform a suite of 1D and 2D NMR experiments, including:
-
¹H NMR for an initial overview of the structure.
-
¹H-¹H COSY (Correlation Spectroscopy) to identify scalar-coupled protons within each sugar residue.
-
¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify all protons within a spin system (i.e., a single monosaccharide).
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range correlations and establish glycosidic linkages.
-
¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to determine through-space proximities of protons and infer stereochemistry and conformation.
-
-
-
Data Analysis:
-
Assign the chemical shifts of all proton and carbon signals.
-
Analyze the coupling constants (J-couplings) in the ¹H spectrum to determine the stereochemistry of the glycosidic linkages.
-
Identify cross-peaks in the HMBC spectrum between the anomeric proton of one sugar and a carbon of the adjacent sugar to determine the linkage positions.
-
Confirm the covalent linkage between the mannose and hydrazine moieties through characteristic chemical shifts and correlations.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Objective: To assess the purity of the this compound-glycan conjugate and to separate and quantify different glycan isomers.
Methodology:
-
Sample Preparation:
-
Dissolve the conjugate in high-purity water.
-
Ensure the sample is free of interfering salts.
-
-
Instrumentation and Data Acquisition:
-
Use an HPAEC system equipped with a gold electrode and a PAD detector.
-
Employ a high-pH mobile phase (e.g., sodium hydroxide) to deprotonate the hydroxyl groups of the carbohydrates, allowing them to be separated by anion exchange.
-
Apply a pulsed amperometric waveform to the electrode for sensitive and selective detection of carbohydrates.
-
-
Data Analysis:
-
Analyze the chromatogram to assess the purity of the conjugate, indicated by the presence of a single major peak.
-
Compare the retention time of the conjugate to known standards (if available) for tentative identification.
-
Quantify the amount of conjugate by integrating the peak area and comparing it to a standard curve.
-
Visualizing the Validation Workflow
A logical and systematic workflow is crucial for the comprehensive validation of this compound-glycan conjugates. The following diagram illustrates a typical experimental workflow.
Caption: A typical workflow for the structural validation of this compound-glycan conjugates.
Signaling Pathway for Glycan Analysis Method Selection
The choice of analytical technique often depends on the specific question being addressed. This diagram illustrates a decision-making pathway for selecting the appropriate validation method.
References
- 1. Mass Spectrometry of Glycans [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Demonstration of hydrazide tagging for O-glycans and a central composite design of experiments optimization using the INLIGHT™ reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycan Analysis by Isobaric Aldehyde Reactive Tags and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Mannosylhydrazine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of mannosylhydrazine, a hydrazine derivative. Given the hazardous nature of hydrazine compounds, adherence to strict protocols is critical.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with the utmost care in a controlled laboratory environment.
Personal Protective Equipment (PPE): A comprehensive set of PPE is required to minimize exposure risks. This includes, but is not limited to:
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A lab coat, and in cases of potential splashing, a chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially in poorly ventilated areas. |
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on the handling of hydrazine derivatives. It is mandatory to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations before proceeding.
-
Initial Containment: Ensure the this compound waste is stored in a clearly labeled, sealed, and compatible container. Avoid mixing with other chemical waste unless explicitly permitted by your EHS office.
-
Waste Characterization: this compound, like other hydrazine derivatives, is typically classified as a hazardous waste due to its potential toxicity and other hazardous properties. Proper characterization is the first step in ensuring compliant disposal.
-
Chemical Neutralization (if applicable and approved): In some instances, chemical neutralization may be a recommended step prior to disposal. This should only be performed by trained personnel following a validated and approved protocol from your EHS department.
-
Incineration: A common and recommended method for the disposal of hydrazine compounds is high-temperature incineration in a licensed hazardous waste facility.[1] This process should be equipped with afterburners and exhaust air scrubbers to ensure the complete destruction of the compound and to prevent the release of harmful substances into the atmosphere.[1]
-
Packaging and Labeling for Transport: The waste container must be packaged and labeled in accordance with Department of Transportation (DOT) and any other relevant regulatory agency requirements for the transport of hazardous chemical waste.
-
Arranging for Professional Disposal: Contact a certified hazardous waste disposal company to arrange for the pickup and transport of the this compound waste to a licensed disposal facility.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound waste.
This guide is intended to provide a foundational understanding of the necessary precautions and steps for the proper disposal of this compound. Always prioritize safety and regulatory compliance by consulting with your institution's EHS professionals and referring to the specific Safety Data Sheet (SDS) for the compound.
References
Personal protective equipment for handling Mannosylhydrazine
Essential Safety and Handling Guide for Mannosylhydrazine
This guide provides immediate, essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, who handle this compound. Adherence to these guidelines is critical to ensure personal safety and minimize environmental contamination.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several health hazards, including skin irritation, serious eye irritation, and potential respiratory irritation.[1] It is also harmful if swallowed.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield. | To prevent splashes or aerosols from causing serious eye irritation or injury.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, which can cause irritation.[1] |
| Body Protection | Laboratory coat or chemical-resistant apron. Closed-toe shoes. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area. If vapors, dusts, or aerosols are generated, a NIOSH-approved respirator is required. | To prevent respiratory tract irritation.[1] In case of fire, a self-contained breathing apparatus is necessary.[2] |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for safely handling this compound in a laboratory setting.
Pre-Handling Checklist
-
Verify Ventilation: Ensure the work area, preferably a chemical fume hood, is well-ventilated.
-
Assemble PPE: Don all required PPE as specified in Table 1.
-
Prepare Workspace: Clear the workspace of any unnecessary items. Have absorbent materials and a designated waste container readily accessible.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.
Handling Protocol
-
Material Transfer: Carefully transfer the required amount of this compound, avoiding the generation of dust or aerosols.
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[2]
-
Prohibit Consumption: Do not eat, drink, or smoke in the handling area.[1]
-
Immediate Cleanup: In case of a small spill, immediately clean the area with a suitable absorbent material and dispose of the waste in a designated, sealed container.
Post-Handling Procedure
-
Decontaminate: Thoroughly clean the work surface.
-
Remove PPE: Remove PPE in the correct order to avoid cross-contamination.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Store Properly: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, at a temperature between 10°C - 25°C.[2]
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm and ensure regulatory compliance.
Waste Segregation and Collection
-
Designated Waste Container: Collect all waste materials, including unused this compound, contaminated PPE, and cleaning materials, in a clearly labeled, sealed, and suitable container.
-
Avoid Mixing: Do not mix this compound waste with other incompatible waste streams.
Disposal Procedure
-
Consult Regulations: Adhere to all local, state, and federal regulations for chemical waste disposal.
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to handle the final disposal. The recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and exhaust air scrubber.[2]
-
Documentation: Maintain a record of all disposed of chemical waste as required by your institution's safety protocols.
Emergency Procedures
Table 2: First Aid Measures for this compound Exposure
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them warm and at rest. If breathing is irregular or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Remove contaminated clothing and shoes immediately. Wash the affected area with plenty of soap and water. Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention.[2] |
Process Flow Diagrams
The following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
